molecular formula C17H16O3 B181212 Eugenyl benzoate CAS No. 531-26-0

Eugenyl benzoate

Cat. No.: B181212
CAS No.: 531-26-0
M. Wt: 268.31 g/mol
InChI Key: ZOGNBLKDKPCKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eugenyl benzoate is a carbonyl compound.

Properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNBLKDKPCKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862132
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystalline solid; Balsamic aroma with and undertone reminiscent of clove
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

360.00 °C. @ 760.00 mm Hg
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name Eugenyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1524/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

531-26-0
Record name Eugenol benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugenyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenyl benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-allyl-2-methoxyphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EUGENYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRO21E9Z35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69 - 70 °C
Record name Eugenyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Eugenyl benzoate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Eugenyl Benzoate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound, a benzoate ester of eugenol, is a chemical compound with applications in the flavor and fragrance industry and as a subject of study in medicinal chemistry.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2-methoxy-4-prop-2-enylphenyl) benzoate[1]
Synonyms 4-Allyl-2-methoxyphenyl benzoate, Eugenol benzoate, Benzoyl eugenol[1]
Molecular Formula C₁₇H₁₆O₃[1]
Molecular Weight 268.31 g/mol [1]
CAS Number 531-26-0[1]
Appearance White needles[1]
Melting Point 63-72 °C[1]
SMILES COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=CC=C2[1]
InChI InChI=1S/C17H16O3/c1-3-7-13-10-11-15(16(12-13)19-2)20-17(18)14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3[1]

Chemical Structure

The chemical structure of this compound consists of a benzoate group attached to the hydroxyl group of eugenol. The structure is depicted in the diagram below.

Eugenyl_benzoate_Structure Chemical Structure of this compound cluster_benzoate Benzoate Group cluster_eugenol Eugenol Moiety b1 O b2 C b2->b1 b3 O b2->b3 b4 C6H5 b2->b4 e1 O b3->e1 Ester Linkage e2 C6H3(OCH3)(CH2CH=CH2) e1->e2

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound is typically synthesized via the esterification of eugenol with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • Eugenol (1.0 g, 6.09 mmol)

  • 10% aqueous sodium hydroxide (20 mL)

  • Benzoyl chloride (2 mL, 17.18 mmol)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a 50 mL conical flask, dissolve eugenol (1.0 g) in 20 mL of 10% aqueous sodium hydroxide with swirling.

  • Add benzoyl chloride (2 mL) in 1.0 mL portions to the flask with constant shaking.

  • Stopper the flask and continue to shake the contents for 5 minutes.

  • Collect the resulting solid product by suction filtration.

  • Wash the crude product with deionized water (5 mL).

  • Recrystallize the crude product from ethanol to obtain pure this compound as white needles.[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Eugenyl_benzoate_Synthesis Synthesis Workflow of this compound start Start dissolve Dissolve Eugenol in 10% NaOH solution start->dissolve add_benzoyl Add Benzoyl Chloride in portions dissolve->add_benzoyl shake Shake for 5 minutes add_benzoyl->shake filter Suction Filtration shake->filter wash Wash with Deionized Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end End (Pure this compound) recrystallize->end

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (CDCl₃) δ (ppm): 7.82 (d, 2H), 7.59 (t, 1H), 7.42 (t, 2H), 7.06 (d, 1H), 6.85 (d, 1H), 6.83 (dd, 1H), 5.95 (m, 1H), 5.07 (d, 1H), 5.04 (d, 1H), 3.80 (s, 3H), 3.36 (d, 2H)[1]
FT-IR The presence of a C=O stretching band for the ester group is a characteristic feature.[3]
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z 268[3]

Biological Activity of Derivatives

While specific signaling pathways for this compound are not extensively documented, derivatives of this compound have been investigated for their potential as BCL-2 inhibitors in colorectal cancer.[4][5]

Logical Relationship: this compound Derivatives as BCL-2 Inhibitors

The diagram below illustrates the logical relationship in the investigation of this compound derivatives as potential anticancer agents.

BCL2_Inhibition_Logic Logical Flow for Investigating this compound Derivatives start This compound (Parent Compound) synthesis Chemical Synthesis of Novel Derivatives start->synthesis screening In vitro Screening (e.g., Cytotoxicity Assays) synthesis->screening target Target Identification (BCL-2 Protein) screening->target qsar QSAR Analysis screening->qsar docking Molecular Docking Studies target->docking lead Lead Compound Identification docking->lead qsar->lead

Caption: Logical workflow for the development of this compound derivatives as BCL-2 inhibitors.

References

Eugenyl benzoate CAS number and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of eugenyl benzoate, a significant compound in various scientific and commercial applications. This document outlines its chemical identity, summarizes its physical characteristics in a tabular format for clarity, and details the experimental protocols for the determination of these properties. Furthermore, a procedural workflow for the synthesis and purification of this compound is presented.

Chemical Identity and Structure

This compound, also known as 4-allyl-2-methoxyphenyl benzoate, is an ester formed from eugenol and benzoic acid.[1][2] Its chemical structure combines the characteristic functionalities of both precursors, contributing to its unique physical and sensory properties.

CAS Number: 531-26-0[3][4][5][6]

Molecular Formula: C₁₇H₁₆O₃[4][7]

IUPAC Name: (2-methoxy-4-prop-2-enylphenyl) benzoate[4][7]

Synonyms: 4-Allyl-2-methoxyphenyl benzoate, Eugenol benzoate, Benzoyl eugenol[4][7]

Physical Properties

The physical properties of this compound are critical for its handling, formulation, and application in various fields, including flavor, fragrance, and pharmaceuticals. The following table summarizes its key quantitative physical data.

PropertyValueUnitsReference(s)
Molecular Weight268.32 g/mol [5]
AppearanceColorless to pale yellow crystals-[8]
Melting Point69.00 - 70.00°C[5][8]
Boiling Point360.00°C (at 760 mm Hg)[8]
Vapor Pressure0.000022mmHg (at 25 °C, est.)[8]
Flash Point181.11°C (358.00 °F, TCC)[8]
Water Solubility2.583mg/L (at 25 °C, est.)[8]
logP (o/w)3.447- (est.)[8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

The melting point of a crystalline solid is a key indicator of its purity.[9][10][11][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[9][10]

The boiling point is a fundamental physical property of a liquid. For a high-boiling point solid like this compound, the measurement is conducted at reduced pressure and extrapolated to atmospheric pressure, or more commonly, determined using specialized equipment. A general method for determining the boiling point of an organic compound is the capillary method.[3][4][8]

Apparatus:

  • Thiele tube or similar heating bath

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the substance is placed in the fusion tube.

  • The capillary tube is placed in the fusion tube with the open end submerged in the liquid.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological applications.[7][13][14][15][16]

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure (Qualitative):

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • Add a specific volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, diethyl ether, hexane) to each test tube.

  • Vigorously agitate the tubes for a set period (e.g., 1 minute) using a vortex mixer.

  • Visually observe whether the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solute.

  • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

The flash point is the lowest temperature at which a substance gives off enough vapor to ignite in the presence of an ignition source.[17][18][19][20][21]

Apparatus:

  • Closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Cup Tester)[17][19]

Procedure (General Principle):

  • The sample is placed in the test cup of the apparatus.

  • The cup is sealed, and the sample is heated at a slow, constant rate while being stirred.

  • At regular temperature intervals, an ignition source is introduced into the vapor space above the sample.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite with a brief flash.[19][20]

Synthesis and Purification Workflow

This compound is typically synthesized via the esterification of eugenol with benzoyl chloride.[1][2] The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Synthesis_and_Purification_of_Eugenyl_Benzoate cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Eugenol Eugenol Reaction Reaction Vessel (Esterification) Eugenol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Base (e.g., NaOH) Base->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Washing Washing (e.g., with NaHCO₃, H₂O) Extraction->Washing Drying Drying (e.g., with Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration PureProduct Pure this compound Filtration->PureProduct Analysis Analysis (GC-MS, HPLC, NMR) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for separating this compound from other volatile compounds and confirming its molecular weight and fragmentation pattern.[22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound in various matrices, ensuring the purity of the final product.[24][25][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure of this compound and confirming the success of the synthesis.

References

An In-depth Technical Guide to the Solubility of Eugenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate (C₁₇H₁₆O₃), a benzoate ester of eugenol, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility studies. Understanding the solubility of this compound is critical for formulation development, optimizing reaction conditions for its synthesis and derivatization, and for predicting its bioavailability and efficacy in various applications.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₇H₁₆O₃[1]
Molecular Weight 268.31 g/mol [1]
Appearance Colourless crystalline solid[1][2]
Melting Point 69-70 °C[1][3]
Boiling Point 360 °C @ 760 mmHg[1][3]
Water Solubility Insoluble (Estimated: 2.583 mg/L at 25 °C)[2][3][4]
LogP (o/w) 3.447 (estimated)[3]

Solubility of this compound in Various Solvents

This compound's solubility is dictated by the principle of "like dissolves like." As a moderately polar molecule with a significant nonpolar aromatic structure, it exhibits good solubility in many organic solvents while being practically insoluble in water.

Qualitative Solubility

General solubility observations for this compound are summarized below:

  • Soluble in: Alcohols (e.g., ethanol), ethers, oils, and many organic solvents.[1][2][3]

  • Insoluble in: Water.[1][2][3]

Quantitative Solubility Data (Illustrative)
SolventChemical ClassPolarity IndexIllustrative Solubility at 25°C ( g/100 mL)
EthanolAlcohol (Polar, Protic)5.2> 20
Diethyl EtherEther (Nonpolar)2.8> 20
AcetoneKetone (Polar, Aprotic)5.1> 15
ChloroformHalogenated (Nonpolar)4.1> 15
Ethyl AcetateEster (Moderately Polar)4.4> 10
TolueneAromatic Hydrocarbon (Nonpolar)2.4~5-10
HexaneAliphatic Hydrocarbon (Nonpolar)0.1< 1
WaterInorganic (Polar, Protic)10.2< 0.001

Disclaimer: The quantitative data in this table are estimates and are intended for illustrative purposes only. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental design. The following protocols describe two common methods for quantifying the solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This method is a reliable and straightforward approach for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of sealed, temperature-controlled vessels (e.g., jacketed glass vials or flasks) containing the solvent of interest.

    • Ensure the temperature is precisely maintained using a thermostatic water bath or incubator.

    • Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation:

    • Allow the undissolved solid to settle by ceasing agitation.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Gravimetric Determination:

    • Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Record the exact weight of the dish and the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

    • Cool the dish to room temperature in a desiccator and weigh it again.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Mass of dissolved this compound: (Weight of dish + dry solute) - (Weight of empty dish).

    • Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute).

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100.

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Isothermal Shake-Flask Method followed by UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in step 1 of the gravimetric method to prepare a saturated solution at a constant temperature.

  • Phase Separation and Dilution:

    • Withdraw a filtered aliquot of the supernatant as described in step 2 of the gravimetric method.

    • Perform a precise dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate check_solid Verify presence of undissolved solid equilibrate->check_solid settle Allow solid to settle check_solid->settle Equilibrium reached filter Withdraw and filter supernatant settle->filter gravimetric Gravimetric Method filter->gravimetric uv_vis UV-Vis Method filter->uv_vis weigh Weigh aliquot gravimetric->weigh dilute Dilute aliquot uv_vis->dilute evaporate Evaporate solvent weigh->evaporate weigh_dry Weigh dry solute evaporate->weigh_dry calculate_grav Calculate Solubility weigh_dry->calculate_grav end End calculate_grav->end measure_abs Measure absorbance dilute->measure_abs calculate_uv Calculate Solubility from Calibration Curve measure_abs->calculate_uv calculate_uv->end

Caption: Workflow for determining the solubility of this compound.

Conceptual Relationship: Solubility and Bioavailability

For drug development professionals, understanding how solubility impacts bioavailability is crucial. The following diagram illustrates this fundamental relationship.

G cluster_formulation Drug Formulation cluster_dissolution Dissolution in GI Tract cluster_absorption Absorption cluster_effect Therapeutic Effect drug Solid Drug (e.g., this compound) dissolved_drug Drug in Solution drug->dissolved_drug Solubility in GI fluids absorbed_drug Drug in Systemic Circulation dissolved_drug->absorbed_drug Permeability across gut wall effect Pharmacological Response absorbed_drug->effect Distribution to target site bioavailability_node Bioavailability absorbed_drug->bioavailability_node solubility_node Solubility solubility_node->dissolved_drug

References

Eugenyl Benzoate: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate, a phenylpropanoid ester, is a compound of growing interest in the fields of phytochemistry and pharmacology. While its precursor, eugenol, is a well-known major constituent of several essential oils, this compound is found in nature in much lower concentrations. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and quantification, and an exploration of its potential therapeutic applications, particularly its role as a Bcl-2 inhibitor in colorectal cancer.

Natural Sources of this compound

This compound has been identified as a natural constituent of the essential oil derived from the leaves of Cinnamomum zeylanicum, commonly known as Ceylon cinnamon. While eugenol is a major component of cinnamon leaf oil, this compound is present in significantly smaller quantities.

Table 1: Quantitative Data on this compound in Natural Sources

Plant SourcePlant PartCompoundConcentration (%)Analytical Method
Cinnamomum zeylanicumLeavesThis compound3.0Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Data on the natural occurrence of this compound is limited. Further research is required to identify and quantify its presence in other plant species.

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily cinnamon leaf essential oil, requires a multi-step process involving extraction of the essential oil followed by chromatographic separation to isolate this minor component.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

This protocol describes the initial extraction of the essential oil from cinnamon leaves.

Objective: To extract the volatile compounds, including this compound, from Cinnamomum zeylanicum leaves.

Materials:

  • Fresh or dried cinnamon leaves

  • Distilled water

  • Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Weigh a known quantity of cinnamon leaves and place them in the distillation flask.

  • Add distilled water to the flask, ensuring the leaves are fully submerged.

  • Set up the steam distillation apparatus.

  • Heat the flask using the heating mantle to generate steam and initiate the distillation process.

  • Continue distillation until no more oil is collected in the distillate.

  • Collect the distillate, which will be a milky emulsion of essential oil and water.

  • Transfer the distillate to a separatory funnel and allow the layers to separate.

  • Drain the aqueous layer and collect the upper essential oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the extracted essential oil in a sealed, dark glass vial at 4°C.

Experimental Protocol: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the extracted cinnamon leaf essential oil.

Objective: To isolate and purify this compound from the complex mixture of compounds in cinnamon leaf essential oil.

Materials:

  • Cinnamon leaf essential oil

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of the extracted cinnamon leaf essential oil in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of phenylpropanoids. A common gradient could be a mixture of acetonitrile and water, with the percentage of acetonitrile increasing over time.

  • Inject the sample onto the column.

  • Monitor the separation using a UV detector at a wavelength suitable for detecting aromatic compounds (e.g., 254 nm).

  • Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Combine the fractions containing pure this compound.

  • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.

Analytical Methods for Quantification

Accurate quantification of this compound in essential oils and other extracts is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for this purpose.

Experimental Protocol: Quantification of this compound by GC-MS

Objective: To determine the concentration of this compound in an essential oil sample.

Materials:

  • Essential oil sample containing this compound

  • This compound standard of known purity

  • An appropriate solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different known concentrations to create a calibration curve.

  • Sample Preparation: Dilute a known weight of the essential oil sample in the same solvent.

  • GC-MS Analysis:

    • Inject a fixed volume of each standard solution and the sample solution into the GC-MS system.

    • Use a temperature program that allows for the separation of this compound from other components in the essential oil. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, by comparison with the standard.

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents. Specifically, they have been shown to act as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis.

Bcl-2 Inhibition and Apoptosis in Colorectal Cancer

Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, including colorectal cancer, contributing to their survival and resistance to therapy.[1][2] By inhibiting Bcl-2, this compound can trigger the intrinsic pathway of apoptosis.

The proposed signaling pathway for this compound-induced apoptosis through Bcl-2 inhibition is as follows:

Bcl2_Inhibition_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptosis Regulation cluster_execution Apoptotic Execution Eugenyl_benzoate This compound Bcl2 Bcl-2 (Anti-apoptotic) Eugenyl_benzoate->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induced apoptosis pathway via Bcl-2 inhibition.

This pathway illustrates that by inhibiting the anti-apoptotic protein Bcl-2, this compound allows the pro-apoptotic proteins Bax and Bak to become active.[3] Activated Bax and Bak then lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c.[3] This, in turn, triggers the formation of the apoptosome and the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[4]

Conclusion and Future Directions

This compound, a minor but significant component of cinnamon leaf essential oil, demonstrates potential as a therapeutic agent, particularly in the context of cancer therapy. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and quantification, and an exploration of its mechanism of action as a Bcl-2 inhibitor.

Future research should focus on:

  • Screening a wider range of plant species to identify new and potentially richer natural sources of this compound.

  • Optimizing isolation and purification protocols to improve yield and efficiency.

  • Conducting further in-vitro and in-vivo studies to fully elucidate the anticancer properties and signaling pathways of this compound and its derivatives.

  • Investigating the potential synergistic effects of this compound with other natural compounds or conventional chemotherapeutic agents.

The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for further exploration of this compound's therapeutic potential.

References

Potential Biological Activities of Eugenyl Benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound abundant in clove oil, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties.[1][2] Chemical modification of eugenol, particularly through the synthesis of ester derivatives, offers a promising avenue for enhancing its therapeutic potential and developing novel drug candidates. Among these, eugenyl benzoate derivatives have emerged as a class of compounds with significant interest, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound derivatives, with a focus on their cytotoxic effects. While data on other biological activities remain nascent, this guide will also explore the potential for anti-inflammatory, antimicrobial, and antioxidant activities based on the known properties of the parent eugenol molecule and related ester derivatives.

Cytotoxic Activity of this compound Derivatives

A significant body of research has focused on the synthesis and evaluation of this compound derivatives as potential anticancer agents. These studies have demonstrated that structural modifications of the this compound scaffold can lead to potent cytotoxic activity against various cancer cell lines.

Quantitative Data Summary

A key study successfully synthesized ten novel this compound derivatives and evaluated their in vitro cytotoxic activity against the HT29 human colorectal cancer cell line.[3][4][5] The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

Compound IDChemical NameIC50 (µM)[3][4][5]
1 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate188.43
2 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-amino-2-hydroxybenzoate120.23
3 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate286.81
4 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4-dihydroxy-5-methoxybenzoate243.56
5 2-hydroxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate154.32
6 4-(prop-2-en-1-yl)-2-hydroxyphenyl 4-amino-2-hydroxybenzoate98.56
7 4-(2-chloro-3-hydroxypropyl)-2-hydroxyphenyl 2-hydroxybenzoate76.87
8 4-(2-chloro-3-hydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate54.67
9 4-((2S)-2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate26.56
10 4-((2R)-2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate34.87
Eugenol 4-allyl-2-methoxyphenol172.41

Note: The IC50 values were converted from µmol/ml to µM for consistency, assuming a 1:1 conversion.

Among the synthesized compounds, compound 9 exhibited the most potent cytotoxic activity, with an IC50 value of 26.56 µM, which was significantly lower than that of the parent compound, eugenol.[3][4][5] This suggests that specific structural modifications, such as the introduction of a dihydroxypropyl group, can substantially enhance the anticancer potential of the this compound scaffold.

Mechanism of Action: BCL-2 Inhibition

The cytotoxic activity of these this compound derivatives is believed to be mediated, at least in part, through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein.[3][4][5] Bcl-2 is a key anti-apoptotic protein that plays a crucial role in cell survival and is often overexpressed in cancer cells, contributing to their resistance to apoptosis. By inhibiting Bcl-2, these derivatives can promote apoptosis and induce cancer cell death.

BCL2_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Regulation MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EugenylBenzoate This compound Derivatives BCL2 Bcl-2 EugenylBenzoate->BCL2 Inhibition BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibition BAX_BAK->MOMP Induction

Figure 1: Proposed mechanism of action for the cytotoxic activity of this compound derivatives via Bcl-2 inhibition.
Experimental Protocols

The synthesis of the this compound derivatives was achieved through a series of chemical reactions, including esterification, demethylation, halohydrin formation, and Sharpless dihydroxylation.[6] A general workflow for the synthesis is depicted below.

Synthesis_Workflow Eugenol Eugenol Esterification Esterification Eugenol->Esterification BenzoicAcids Substituted Benzoic Acids BenzoicAcids->Esterification EugenylBenzoates This compound Derivatives (1-4) Esterification->EugenylBenzoates Demethylation Demethylation EugenylBenzoates->Demethylation Halohydrin Halohydrin Reaction EugenylBenzoates->Halohydrin Sharpless Sharpless Dihydroxylation EugenylBenzoates->Sharpless DemethylatedDerivatives Demethylated Derivatives (5-6) Demethylation->DemethylatedDerivatives DemethylatedDerivatives->Halohydrin HalohydrinDerivatives Halohydrin Derivatives (7-8) Halohydrin->HalohydrinDerivatives DihydroxyDerivatives Dihydroxy Derivatives (9-10) Sharpless->DihydroxyDerivatives

Figure 2: General synthesis workflow for this compound derivatives.

A representative protocol for the esterification reaction is as follows[6]:

  • A solution of the respective benzoic acid (1 mmol), eugenol (2 mmol), and diisopropylcarbodiimide (DIC) (1.5 mmol) as a catalyst in tetrahydrofuran (THF) (10 mL) is stirred at 0°C for 30 minutes.

  • A solution of N,N-Dimethylaminopyridine (DMAP) (0.1 mmol) in THF (1 ml) is then added to the mixture and stirred at room temperature for 24 hours.

  • The reaction mixture is then quenched with water and extracted with chloroform.

  • The organic phase is dried over anhydrous MgSO4.

  • The final product is purified using column chromatography.

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the HT-29 colon cancer cell line.[1][7]

  • Cell Seeding: HT-29 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 24 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Activity

While specific data on the anti-inflammatory activity of this compound derivatives is limited, the well-documented anti-inflammatory properties of eugenol suggest that these derivatives are likely to possess similar activities.[1] Eugenol is known to exert its anti-inflammatory effects through the inhibition of key pro-inflammatory mediators and signaling pathways.[8][9][10]

Mechanism of Action

Eugenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Additionally, eugenol can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6) by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10]

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) EugenolDerivatives Eugenol & its Derivatives EugenolDerivatives->IKK Inhibition

Figure 3: General mechanism of anti-inflammatory action of eugenol via inhibition of the NF-κB signaling pathway.
Representative Experimental Protocol: COX-2 Inhibition Assay

A common in vitro method to assess the anti-inflammatory potential of compounds is the COX-2 inhibitor screening assay.[5][11][12]

  • Reagent Preparation: Prepare COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds (this compound derivatives) for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence generated by the reaction product at the appropriate excitation and emission wavelengths.

  • IC50 Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Potential Antimicrobial Activity

Eugenol is well-known for its broad-spectrum antimicrobial activity against bacteria and fungi.[13] It is plausible that this compound derivatives retain or even exhibit enhanced antimicrobial properties.

Mechanism of Action

The antimicrobial action of eugenol is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to the leakage of intracellular components and eventual cell death. The hydrophobic nature of eugenol allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability.

Representative Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][14][15][16][17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Antioxidant Activity

The phenolic hydroxyl group in eugenol is a key structural feature responsible for its antioxidant activity.[18][19] this compound derivatives, although having this hydroxyl group esterified, may still exhibit antioxidant properties due to the overall electronic nature of the molecule and potential hydrolysis back to eugenol in biological systems.

Mechanism of Action

Antioxidants can neutralize free radicals by donating an electron or a hydrogen atom. The antioxidant capacity of phenolic compounds is related to their ability to scavenge free radicals and chelate metal ions.[18][19]

Representative Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[8][9][18][20][21]

  • DPPH Solution Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • EC50 Calculation: The percentage of radical scavenging activity is calculated, and the EC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated potent cytotoxic activity against colorectal cancer cells, likely through the inhibition of the anti-apoptotic protein Bcl-2. This technical guide has provided a detailed overview of their synthesis, cytotoxic evaluation, and proposed mechanism of action.

While specific experimental data on the anti-inflammatory, antimicrobial, and antioxidant activities of this compound derivatives are currently limited, the well-established biological profile of the parent molecule, eugenol, provides a strong rationale for investigating these properties. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of these potential biological activities.

Future research should focus on:

  • Synthesizing a broader library of this compound derivatives with diverse structural modifications.

  • Screening these derivatives for their anti-inflammatory, antimicrobial, and antioxidant activities using the assays described herein.

  • Elucidating the detailed mechanisms of action for the most potent compounds.

  • Conducting in vivo studies to evaluate the efficacy and safety of promising candidates.

Such investigations will be crucial in fully realizing the therapeutic potential of this compound derivatives and advancing their development as novel drug candidates for a range of diseases.

References

Eugenyl Benzoate: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl benzoate, an ester of eugenol and benzoic acid, is a compound of growing interest in the scientific community. While research is ongoing, current evidence points towards significant potential in oncology and as an antioxidant. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound in biological systems. It details its role as a B-cell lymphoma 2 (Bcl-2) inhibitor in cancer, its free-radical scavenging capabilities, and explores its potential anti-inflammatory, antimicrobial, and insecticidal properties, largely extrapolated from the well-documented activities of its precursor, eugenol. This document is intended to serve as a foundational resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Anticancer Activity: Inhibition of Bcl-2 and Induction of Apoptosis

The primary researched mechanism of action for this compound and its derivatives in oncology is the inhibition of the anti-apoptotic protein Bcl-2.[1][2][3] Overexpression of Bcl-2 is a common feature in many cancers, including colorectal cancer, where it prevents damaged cells from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, this compound derivatives can restore the natural apoptotic pathway, leading to the selective death of cancer cells.

Quantitative Data: In Vitro Cytotoxicity

Studies on a series of this compound derivatives have demonstrated significant cytotoxic effects against the HT29 human colorectal cancer cell line. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below.

CompoundIC50 (µmol/mL) against HT29 Cells
Eugenol (Lead Compound)172.41
This compound derivatives26.56 - 286.81
Most Active Derivative:
4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate26.56

Data sourced from Fadilah et al. (2023).[1][2][3]

Signaling Pathway: Bcl-2 Inhibition

The inhibition of Bcl-2 by this compound derivatives disrupts the mitochondrial pathway of apoptosis. This leads to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

Bcl2_Inhibition_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol EB This compound Derivative Bcl2 Bcl-2 EB->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Bcl-2 inhibition by this compound derivatives.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line like HT29.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow A 1. Seed HT29 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound derivatives B->C D 4. Incubate for 24-48 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours (formation of formazan crystals) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A 1. Prepare methanolic solution of DPPH (purple) C 3. Mix DPPH solution with this compound solutions A->C B 2. Prepare various concentrations of this compound B->C D 4. Incubate in the dark at room temperature (30 min) C->D E 5. Measure absorbance at 517 nm (color changes to yellow) D->E F 6. Calculate scavenging activity and IC50 value E->F Anti_inflammatory_Pathway cluster_pathway Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Eugenyl_Benzoate This compound (Putative) Eugenyl_Benzoate->COX2 Inhibits Antimicrobial_Mechanism cluster_mechanism Antimicrobial Action EB This compound Membrane Bacterial/Fungal Cell Membrane EB->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Insecticidal_Mechanism cluster_mechanism Insect Nervous System ACh Acetylcholine (Neurotransmitter) Synapse Synaptic Cleft ACh->Synapse Released into Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Causes AChE Acetylcholinesterase (AChE) AChE->Nerve_Impulse Terminates Synapse->AChE Hydrolyzed by Paralysis Paralysis & Death Nerve_Impulse->Paralysis EB This compound (Putative) EB->AChE Inhibits

References

The Medicinal Chemistry of Eugenyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenyl benzoate, a benzoate ester of eugenol, is a naturally occurring compound found in various plants, notably in cloves.[1] While its parent molecule, eugenol, has been extensively studied for its diverse pharmacological activities, this compound is emerging as a significant molecule in its own right within the field of medicinal chemistry.[2][3] Its synthetic accessibility and modifiable structure make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on its potential in anticancer, antimicrobial, and anti-inflammatory applications.

Synthesis of this compound and Its Derivatives

The primary method for synthesizing this compound is through the esterification of eugenol with benzoic acid or its derivatives.[4] This can be achieved through various chemical and enzymatic methods. Further modifications can be introduced to the eugenol backbone to create a library of derivatives with potentially enhanced biological activities.[5]

Experimental Protocols

General Procedure for Esterification:

A common synthetic route involves the reaction of eugenol with an appropriate acid chloride in the presence of a base. For instance, this compound can be prepared by reacting eugenol with benzoyl chloride in a basic solution.[4] More complex derivatives can be synthesized using coupling agents or by performing reactions on the allyl side chain of the eugenol moiety.[5]

Detailed Protocol for the Synthesis of 4-allyl-2-methoxyphenyl pentadecanoate (A Representative this compound Derivative):

This protocol describes a one-pot synthesis method.

Materials:

  • Eugenol (4-allyl-2-methoxyphenol)

  • Pentadecanoic acid

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Acetonitrile

  • Hexane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (10 wt.%)

  • Saturated aqueous sodium chloride

  • Magnesium sulfate

Procedure:

  • To a solution of eugenol (1.0 eq) and pentadecanoic acid (1.1 eq) in acetonitrile, add DMAP (0.1 eq) and EDC.HCl (1.3 eq).

  • Heat the reaction mixture under reflux at 90 °C with medium stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the eugenol is consumed (approximately 45 minutes).

  • Perform an organic workup by adding hexane and washing the mixture twice with 1 M hydrochloric acid.

  • Wash the organic layer twice with 10 wt.% sodium bicarbonate, followed by one wash with water and two washes with saturated aqueous sodium chloride.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting oil can be further purified, and upon standing, may crystallize.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological activities, with the most significant being in the areas of cancer, microbial infections, and inflammation.

Anticancer Activity

The anticancer potential of this compound derivatives has been primarily investigated in the context of colorectal cancer. Several studies have shown that these compounds can inhibit the proliferation of cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[5][6]

Compound/DerivativeCell LineIC50 (µmol/mL)Reference
4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoateHT-2926.56 ± 0.52[5][6]
Eugenol (parent compound)HT-29172.41
Various other this compound derivativesHT-2926.56 - 286.81[6]

Table 1: Cytotoxicity of this compound Derivatives against HT-29 Colorectal Cancer Cells

Antimicrobial Activity

While extensive data on this compound is limited, studies on its precursor, eugenol, and related esters provide strong indications of its antimicrobial potential. Eugenol has shown broad-spectrum activity against various bacteria and fungi. The esterification to form benzoate derivatives may modulate this activity.

OrganismMIC of Eugenol (µg/mL)Reference
Staphylococcus aureus106 - 1590[7]
Escherichia coli125[3]
Candida albicans6250[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Eugenol against various microorganisms. Note: Specific MIC values for this compound are not widely reported in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely linked to the mechanisms of its parent compound, eugenol. Eugenol has been shown to inhibit key inflammatory enzymes and pathways.

AssayIC50 of EugenolReference
Prostaglandin E2 (PGE2) production inhibition0.37 µM[8]
Lipoxygenase inhibition380 µM[8]

Table 3: Anti-inflammatory Activity of Eugenol. Note: Specific IC50 values for this compound in these assays are not widely available in the reviewed literature.

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism: BCL-2 Inhibition and Apoptosis Induction

The primary anticancer mechanism of action for this compound derivatives is the inhibition of the B-cell lymphoma 2 (Bcl-2) protein.[5] Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival. By inhibiting Bcl-2, this compound derivatives disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[5][9] This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

BCL2_Inhibition cluster_Mitochondria Mitochondria Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Eugenyl_Benzoate This compound Derivative Eugenyl_Benzoate->Bcl2 Inhibits Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: BCL-2 Inhibition Pathway by this compound Derivatives.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of eugenol, and likely this compound, are mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][10] These pathways are crucial in the production of pro-inflammatory mediators such as prostaglandins and cytokines. By inhibiting these pathways, eugenol and its derivatives can reduce the inflammatory response.

NFkB_Inhibition cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Induces Eugenol_Eugenyl_Benzoate Eugenol / this compound Eugenol_Eugenyl_Benzoate->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates

Caption: NF-κB Signaling Inhibition by Eugenol/Eugenyl Benzoate.

Experimental Workflow: Cytotoxicity Assessment

A common method to assess the anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol for MTT Assay on HT-29 Cells

Materials:

  • HT-29 human colorectal adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed HT-29 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound derivatives B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The existing data strongly supports their role as anticancer agents, particularly through the inhibition of Bcl-2 and induction of apoptosis. While their antimicrobial and anti-inflammatory activities are less characterized, the known properties of the parent molecule, eugenol, suggest that this compound is a valuable lead for further investigation in these areas.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. In particular, obtaining quantitative data (MIC and IC50 values) for this compound itself in antimicrobial and anti-inflammatory assays is crucial. Furthermore, detailed in vivo studies are necessary to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this compound and its analogues holds the promise of developing novel and effective therapeutic agents for a range of diseases.

References

Eugenyl Benzoate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenyl benzoate (CAS No. 531-26-0), a benzoate ester of eugenol, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound, intended for an audience of researchers, scientists, and drug development professionals. Due to a notable lack of extensive toxicological data for this compound, this guide incorporates information on its predicted metabolic byproducts, eugenol and benzoic acid, to provide a more complete safety profile. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a colorless crystalline solid with a balsamic aroma reminiscent of clove.[1] It is insoluble in water but soluble in oils and ethanol.[1]

PropertyValueSource
Molecular Formula C₁₇H₁₆O₃[1]
Molecular Weight 268.31 g/mol [1]
Melting Point 69 - 70 °C[1]
Boiling Point 360 °C @ 760 mmHg[1]
Solubility Insoluble in water; Soluble in oils and ethanol[1]

Toxicological Profile

The toxicological data for this compound is limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1][2][3][4] However, for many standard toxicological endpoints, specific data for this compound is not available. In such cases, data for its expected metabolites, eugenol and benzoic acid, are provided for context.

Acute Toxicity
EndpointSpeciesRouteValueSource
Acute Dermal LD50RabbitDermal> 2000 mg/kg bw
Irritation and Sensitization

This compound is classified as a skin sensitizer.[1]

EndpointSpeciesResultSource
Skin Irritation RabbitVery slight erythema
Skin Sensitization Not SpecifiedMay cause an allergic skin reaction[1]
Eye Irritation Not AvailableNo data available

Metabolism and Pharmacokinetics

It is anticipated that this compound is hydrolyzed in the body to its constituent molecules: eugenol and benzoic acid. The metabolic pathways of these individual compounds are well-characterized.

Predicted Metabolic Pathway of this compound

The initial step in the metabolism of this compound is the hydrolysis of the ester bond, catalyzed by carboxylesterases, to yield eugenol and benzoic acid.[6][7]

This compound Metabolism This compound This compound Hydrolysis (Carboxylesterases) Hydrolysis (Carboxylesterases) This compound->Hydrolysis (Carboxylesterases) Eugenol Eugenol Hydrolysis (Carboxylesterases)->Eugenol Benzoic Acid Benzoic Acid Hydrolysis (Carboxylesterases)->Benzoic Acid

Predicted initial metabolic step of this compound.
Metabolism of Eugenol

The metabolism of eugenol in humans is rapid, with nearly complete excretion within 24 hours, primarily as phenolic conjugates.[8] Key metabolic routes include glucuronidation and sulfation.[8] Other observed pathways involve the formation of an epoxide-diol, a thiophenol, and a substituted propionic acid, as well as allylic oxidation and double bond migration.[8]

Eugenol Metabolism cluster_eugenol Eugenol Metabolism Eugenol Eugenol Eugenol Glucuronide Eugenol Glucuronide Eugenol->Eugenol Glucuronide Glucuronidation Eugenol Sulfate Eugenol Sulfate Eugenol->Eugenol Sulfate Sulfation Epoxide-Diol Pathway Products Epoxide-Diol Pathway Products Eugenol->Epoxide-Diol Pathway Products Other Metabolites Thiophenol, Substituted Propionic Acid, etc. Eugenol->Other Metabolites

Major metabolic pathways of eugenol.
Metabolism of Benzoic Acid

Benzoic acid is metabolized by butyrate-CoA ligase to benzoyl-CoA, which is then conjugated with glycine by glycine N-acyltransferase to form hippuric acid for excretion.[9]

Benzoic Acid Metabolism Benzoic Acid Benzoic Acid Benzoyl-CoA Benzoyl-CoA Benzoic Acid->Benzoyl-CoA Butyrate-CoA ligase Hippuric Acid Hippuric Acid Benzoyl-CoA->Hippuric Acid Glycine N-acyltransferase (+ Glycine)

Primary metabolic pathway of benzoic acid.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Information on related compounds is presented to provide an indication of potential hazards.

EndpointTest SystemResultSource
Genotoxicity Data not available for this compound-
Carcinogenicity Data not available for this compound-
Reproductive and Developmental Toxicity Data not available for this compound-

Studies on the structurally related compound methyleugenol have shown evidence of carcinogenic activity in rats and mice.[10] Reproductive toxicity studies on eugenol in rats indicated adverse effects on maternal reproductive capacity and fetal development at certain doses.[11] An extended one-generation reproductive toxicity study of benzoic acid in rats showed no adverse effects.[12]

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[9][13]

  • Hand Protection: Compatible chemical-resistant gloves.[9][13][14]

  • Skin and Body Protection: Laboratory coat and, where necessary, additional protective clothing to prevent skin exposure.[9][14]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a full-face respirator is recommended.[9][13]

Handling and Storage
  • Handle in a well-ventilated area, preferably in a laboratory fume hood.[13][14]

  • Avoid contact with skin and eyes.[9][13][14]

  • Avoid the formation of dust and aerosols.[13][14]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][13][14]

  • Keep away from sources of ignition.[9][13][14]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9][13]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

In all cases of exposure, seek medical attention if symptoms persist.

Experimental Protocols

Detailed experimental protocols for key toxicological assays are based on OECD guidelines.

Skin Irritation Test Workflow (Based on OECD 404)

Skin Irritation Workflow Animal Selection\n(e.g., Albino Rabbit) Animal Selection (e.g., Albino Rabbit) Dose Preparation and Application\n(0.5g on shaved skin) Dose Preparation and Application (0.5g on shaved skin) Animal Selection\n(e.g., Albino Rabbit)->Dose Preparation and Application\n(0.5g on shaved skin) Observation Period\n(Up to 14 days) Observation Period (Up to 14 days) Dose Preparation and Application\n(0.5g on shaved skin)->Observation Period\n(Up to 14 days) Scoring of Erythema and Edema\n(Draize Scale) Scoring of Erythema and Edema (Draize Scale) Observation Period\n(Up to 14 days)->Scoring of Erythema and Edema\n(Draize Scale) Data Analysis and Classification Data Analysis and Classification Scoring of Erythema and Edema\n(Draize Scale)->Data Analysis and Classification

General workflow for a skin irritation study.
Ames Test Workflow (Based on OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Ames Test Workflow Preparation of Bacterial Strains\n(e.g., Salmonella typhimurium) Preparation of Bacterial Strains (e.g., Salmonella typhimurium) Exposure to Test Substance\n(with and without S9 metabolic activation) Exposure to Test Substance (with and without S9 metabolic activation) Preparation of Bacterial Strains\n(e.g., Salmonella typhimurium)->Exposure to Test Substance\n(with and without S9 metabolic activation) Incubation on Minimal Glucose Agar Plates Incubation on Minimal Glucose Agar Plates Exposure to Test Substance\n(with and without S9 metabolic activation)->Incubation on Minimal Glucose Agar Plates Counting of Revertant Colonies Counting of Revertant Colonies Incubation on Minimal Glucose Agar Plates->Counting of Revertant Colonies Data Analysis Data Analysis Counting of Revertant Colonies->Data Analysis

General workflow for the Ames test.

Conclusion

This compound is a compound with a favorable safety profile at current intake levels as a flavoring agent. However, there is a significant lack of comprehensive toxicological data for the pure substance. The available information suggests low acute dermal toxicity and mild skin irritation potential, but it is classified as a skin sensitizer. In the absence of direct data, the well-characterized metabolic pathways and toxicological profiles of its hydrolysis products, eugenol and benzoic acid, provide valuable insights into its potential biological effects. Further research is warranted to definitively characterize the toxicological profile of this compound, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. Researchers and drug development professionals should adhere to strict safety and handling protocols when working with this compound.

References

Thermogravimetric Analysis of Eugenyl Benzoate: A Review of Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenyl benzoate, an ester derivative of eugenol, is a compound of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and as a modification of eugenol's inherent properties. Understanding the thermal stability of this compound is crucial for its application in processes that involve elevated temperatures, such as in the formulation of drug delivery systems or the synthesis of polymers. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability. This technical guide provides an overview of the thermal properties of this compound and related compounds, based on available scientific literature.

While direct and detailed thermogravimetric analysis data specifically for this compound is not extensively available in the public domain, we can infer its likely thermal behavior by examining the properties of its parent compound, eugenol, and other related ester derivatives.

Experimental Protocols: A General Approach to Thermogravimetric Analysis

A standardized experimental protocol for conducting TGA on a compound like this compound would typically involve the following steps. This methodology is based on common practices for thermal analysis of organic compounds.

Table 1: General Experimental Protocol for Thermogravimetric Analysis

ParameterDescription
Instrument A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo, PerkinElmer).
Sample Preparation A small, accurately weighed sample of pure this compound (typically 3-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
Atmosphere The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
Heating Rate A linear heating rate is applied, commonly 10 °C/min or 20 °C/min, to ensure uniform heating of the sample.
Temperature Range The sample is heated over a wide temperature range, for instance, from ambient temperature (e.g., 25 °C) up to 600 °C or higher, to ensure complete decomposition is observed.
Data Collection The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Understanding Thermal Decomposition through a General Workflow

The process of evaluating the thermal stability of a compound like this compound using TGA follows a logical workflow, from sample preparation to data interpretation.

Caption: General workflow for thermogravimetric analysis.

Inferred Thermal Stability of this compound

Although specific TGA data for this compound is scarce, studies on the synthesis of this compound derivatives mention the use of thermogravimetric analysis for the characterization of materials used in the synthesis process[1][2][3][4]. The esterification of eugenol to form this compound is expected to enhance its thermal stability compared to eugenol alone. Eugenol itself is known to be volatile, and its esterification typically leads to derivatives with higher boiling points and decomposition temperatures.

For context, the thermal decomposition of related compounds can provide an estimate. For instance, phenyl benzoate, a structurally similar ester, has a melting point of 68-70 °C and a boiling point of approximately 298-299 °C[5]. It is reasonable to hypothesize that this compound would exhibit thermal stability in a similar or slightly higher range due to its larger molecular weight.

Further research is required to definitively characterize the thermal decomposition profile of this compound. Such studies would provide valuable data for its application in various industries, including the development of new drug formulations and advanced materials. The lack of specific data highlights an opportunity for future research in the thermal analysis of eugenol derivatives.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Eugenyl Benzoate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of eugenyl benzoate, a valuable flavor, fragrance, and potential therapeutic agent, through an environmentally friendly enzymatic approach. The use of immobilized lipase offers significant advantages over traditional chemical synthesis, including milder reaction conditions, easier catalyst recovery, and improved product purity. This guide outlines the immobilization of lipase, the optimization of the esterification reaction, and the characterization of the final product.

Introduction

This compound is an ester prized for its sweet, balsamic, and clove-like aroma, finding applications in the food, fragrance, and cosmetic industries.[1][2] It is also recognized as a potential therapeutic agent with antioxidant and anti-inflammatory properties.[3] Traditionally, this compound is synthesized chemically, a process often requiring harsh conditions, toxic catalysts, and complex purification steps.

The enzymatic synthesis of this compound presents a green and sustainable alternative.[4][5] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification reactions in non-aqueous media.[3] Immobilizing the lipase on a solid support enhances its stability, allows for repeated use, and simplifies the downstream processing, making the process more economically viable.[3] This document details the procedures for lipase immobilization and the subsequent enzymatic synthesis of this compound.

Data Presentation

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize the quantitative data from various studies, providing a comparative overview of different reaction conditions and their impact on product yield.

Table 1: Optimization of this compound Synthesis using Immobilized Rhizomucor miehei Lipase (RML)

ParameterRange StudiedOptimal ConditionReference
Enzyme Source Rhizomucor mieheiRhizomucor miehei[4]
Support Chitosan-chitin nanowhiskersChitosan-chitin nanowhiskers[4]
Reaction Time (h) Not specified5[4]
Temperature (°C) Not specified50[4]
Substrate Molar Ratio (Eugenol:Benzoic Acid) Not specified3:1[4]
Enzyme Loading (mg/mL) Not specified3[4]
Conversion Yield (%) Not specified66[4]

Table 2: Optimization of this compound Synthesis using Immobilized Staphylococcus aureus Lipase

ParameterRange StudiedOptimal ConditionReference
Enzyme Source Staphylococcus aureusStaphylococcus aureus[1]
Support Not specifiedNot specified[1]
Reaction Time (h) Not specifiedNot specified[1]
Temperature (°C) Not specified41[1]
Substrate Molar Ratio (Benzoic Acid:Eugenol) Not specified1.22[1]
Enzyme Loading (IU) Not specified240[1]
Solvent ChloroformChloroform (4.6 mL)[1]
Conversion Yield (%) Not specified75[1]

Experimental Protocols

Protocol for Lipase Immobilization (Adsorption-Crosslinking Method)

This protocol describes a general method for immobilizing lipase onto a solid support, such as silica nanoparticles or a resin, using a combination of physical adsorption followed by covalent crosslinking with glutaraldehyde.

Materials:

  • Lipase (e.g., from Rhizomucor miehei or Candida antarctica)

  • Solid support (e.g., silica nanoparticles, macroporous resin)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)

  • Acetone

  • Beakers, flasks, and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Deionized water

Procedure:

  • Support Preparation: If necessary, pre-treat the solid support according to the manufacturer's instructions. This may involve washing with deionized water and drying.

  • Lipase Solution Preparation: Dissolve the lipase powder in phosphate buffer to a desired concentration (e.g., 1-5 mg/mL). Stir gently until fully dissolved.

  • Adsorption:

    • Add the prepared solid support to the lipase solution in a flask.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for a specified period (e.g., 2-4 hours) to allow for the physical adsorption of the lipase onto the support.

  • Crosslinking:

    • After the adsorption step, separate the support with the adsorbed lipase from the solution by filtration.

    • Wash the immobilized lipase with phosphate buffer to remove any unbound enzyme.

    • Resuspend the immobilized lipase in a fresh solution of phosphate buffer.

    • Add the glutaraldehyde solution to the suspension. The final concentration of glutaraldehyde should be optimized but can be in the range of 0.1-1.0% (v/v).

    • Allow the crosslinking reaction to proceed for a specific time (e.g., 1-3 hours) at room temperature with gentle stirring.

  • Final Washing and Drying:

    • Filter the crosslinked immobilized lipase and wash it thoroughly with phosphate buffer to remove any residual glutaraldehyde.

    • Finally, wash the immobilized lipase with deionized water and then with a solvent like acetone to remove excess water.

    • Dry the immobilized lipase under vacuum or in a desiccator until a constant weight is achieved.

    • Store the dried immobilized lipase at 4°C until use.

Protocol for Enzymatic Synthesis of this compound

This protocol outlines the esterification of eugenol and benzoic acid using the prepared immobilized lipase.

Materials:

  • Immobilized lipase

  • Eugenol

  • Benzoic acid

  • Organic solvent (e.g., n-hexane, toluene, or solvent-free system)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring the reaction (e.g., HPLC, GC)

  • Rotary evaporator

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, dissolve eugenol and benzoic acid in the chosen organic solvent. The molar ratio of the substrates should be optimized (e.g., eugenol to benzoic acid ratios of 1:1 to 3:1 have been reported to be effective).[1][4]

    • For a solvent-free system, directly mix the liquid eugenol and solid benzoic acid in the reaction vessel.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally (e.g., 3 mg/mL).[4]

    • Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with heating.

    • Maintain the reaction at the optimized temperature (e.g., 40-60°C) and agitation speed for the desired reaction time (e.g., 5-24 hours).[1][4]

  • Reaction Monitoring:

    • Periodically, take small aliquots from the reaction mixture.

    • Analyze the samples using HPLC or GC to monitor the consumption of reactants and the formation of this compound.

  • Product Recovery:

    • Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase. The immobilized lipase can be washed with the solvent used in the reaction and stored for reuse.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound can be further purified if necessary. This may involve techniques such as column chromatography on silica gel.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features and DataReference
FTIR (cm⁻¹) ~3430 (–OH, if impurities present), ~1656 (C=O, ester), ~1440 (C=C, aromatic)[6]
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the aromatic protons of both the eugenol and benzoate moieties, the methoxy group protons, and the allyl group protons.[7]
¹³C NMR (DMSO, δ ppm) ~169.1, 165.4, 156.7, 151.2, 137.7, 136.0, 135.4, 132.5, 122.4, 115.9, 113.5, 102.1, 100.9, 40.0[6]

Note: The exact peak positions may vary slightly depending on the solvent and instrument used.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the enzymatic synthesis of this compound.

experimental_workflow cluster_immobilization Lipase Immobilization cluster_synthesis This compound Synthesis cluster_characterization Product Characterization prep_support Support Preparation adsorption Adsorption prep_support->adsorption prep_lipase Lipase Solution Preparation prep_lipase->adsorption crosslinking Crosslinking adsorption->crosslinking washing_drying Washing & Drying crosslinking->washing_drying prep_reactants Reactant Preparation washing_drying->prep_reactants enzymatic_reaction Enzymatic Reaction prep_reactants->enzymatic_reaction monitoring Reaction Monitoring enzymatic_reaction->monitoring recovery Product Recovery monitoring->recovery purification Purification recovery->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr purity Purity Analysis (HPLC/GC) purification->purity

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase is a promising and sustainable method that offers several advantages over conventional chemical routes. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to successfully synthesize and characterize this valuable compound. Further optimization of the reaction conditions and the development of novel immobilization techniques can lead to even more efficient and economically viable processes for the industrial production of this compound.

References

Application Notes and Protocols for Eugenyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eugenyl benzoate, an ester synthesized from the natural phenolic compound eugenol, is a molecule of significant interest in the pharmaceutical and flavor industries. It is recognized for its potential as a lipoxygenase inhibitor and its pleasant, balsamic aroma.[1][2] The esterification of eugenol not only modifies its physicochemical properties but can also enhance its biological activities, such as antioxidant and antimicrobial effects, while potentially reducing cytotoxicity compared to eugenol.[3] This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, tailored for researchers and professionals in drug development.

Chemical Synthesis of this compound

This classic method involves the acylation of eugenol with benzoyl chloride in the presence of a base.

Materials:

  • Eugenol

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Deionized water

  • Dichloromethane or ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (conical flask, separatory funnel, Büchner funnel)

  • Stirring apparatus

  • Filtration apparatus

Protocol:

  • In a conical flask, dissolve eugenol (1.0 g, 6.09 mmol) in 20 mL of 10% aqueous sodium hydroxide solution by swirling.[4]

  • To the resulting solution, add benzoyl chloride (2.0 mL, 17.18 mmol) in portions of 1.0 mL while shaking the flask constantly.[4]

  • Stopper the flask and continue to shake the mixture vigorously for approximately 5-10 minutes.[4]

  • Collect the solid crude product by suction filtration using a Büchner funnel and wash it with deionized water.[4]

  • Purify the crude product by recrystallization from ethanol to obtain white, needle-like crystals of this compound.[4]

  • Dry the purified crystals and determine the yield and melting point.

This method utilizes a carbodiimide-mediated coupling between eugenol and benzoic acid.

Materials:

  • Eugenol

  • Benzoic acid

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, separatory funnel)

  • Stirring apparatus (magnetic stirrer)

  • Ice bath

Protocol:

  • In a round-bottom flask, dissolve benzoic acid (1 mmol) and eugenol (2 mmol) in 10 mL of tetrahydrofuran (THF).[5]

  • Add diisopropylcarbodiimide (DIC) (1.5 mmol) as a catalyst to the solution.[5]

  • Cool the mixture in an ice bath to 0°C and stir for 30 minutes.[5]

  • Add a solution of N,N-Dimethylaminopyridine (DMAP) (0.1 mmol) in 1 mL of THF to the reaction mixture.[5]

  • Allow the reaction to proceed at room temperature with continuous stirring for 24 hours.[5]

  • After 24 hours, add deionized water to the mixture and extract the product with chloroform.[5]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the product using column chromatography.[5][6]

Enzymatic Synthesis of this compound

This green chemistry approach employs lipases as biocatalysts for the esterification reaction.

Materials:

  • Eugenol

  • Benzoic acid

  • Immobilized lipase (e.g., from Rhizomucor miehei or Staphylococcus aureus)

  • Organic solvent (e.g., chloroform or hexane)

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration setup to recover the enzyme

Protocol:

  • Prepare a reaction mixture containing eugenol and benzoic acid in a suitable molar ratio (e.g., 3:1 eugenol to benzoic acid) in an appropriate volume of an organic solvent like chloroform.[3][7]

  • Add the immobilized lipase to the mixture (e.g., 3 mg/mL of immobilized Rhizomucor miehei lipase).[3]

  • Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50°C for Rhizomucor miehei lipase or 41°C for Staphylococcus aureus lipase) for a specified duration (e.g., 5-6 hours).[3][7]

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The product can be purified from the reaction mixture, often by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of pure this compound is reported to be around 63-72°C.[4]

  • Spectroscopic Analysis:

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To elucidate the chemical structure.

    • MS (Mass Spectrometry): To determine the molecular weight.[6]

Quantitative Data Summary

Synthesis MethodKey Reagents/CatalystReaction ConditionsYieldMelting Point (°C)Reference
Chemical Synthesis
Benzoyl ChlorideEugenol, Benzoyl Chloride, NaOHRoom temperature56.4%63-72[4]
DIC/DMAPEugenol, Benzoic Acid, DIC, DMAP0°C to Room Temp, 24h--[5]
Solid Acid CatalystEugenol, Benzoic Acid, UDCaT-5110°C~90% conversion-[1]
Enzymatic Synthesis
S. aureus LipaseEugenol, Benzoic Acid41°C, 6h, Chloroform75%-[3][7]
R. miehei LipaseEugenol, Benzoic Acid50°C, 5h56.3%-[3]

Experimental Workflow and Logic Diagrams

Chemical_Synthesis_Workflow cluster_reagents Reactants & Catalysts cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Eugenol Eugenol Reaction_Vessel Reaction (Stirring, Temp Control) Eugenol->Reaction_Vessel Benzoic_Acid Benzoic Acid / Benzoyl Chloride Benzoic_Acid->Reaction_Vessel Catalyst Catalyst (e.g., NaOH, DIC/DMAP) Catalyst->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Purification Purification (Recrystallization / Chromatography) Filtration->Purification Eugenyl_Benzoate Pure this compound Purification->Eugenyl_Benzoate

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Signaling_Pathway Eugenol Eugenol Enzyme_Substrate_Complex Enzyme-Substrate Complex Eugenol->Enzyme_Substrate_Complex Benzoic_Acid Benzoic Acid Benzoic_Acid->Enzyme_Substrate_Complex Immobilized_Lipase Immobilized Lipase (Biocatalyst) Immobilized_Lipase->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Immobilized_Lipase Regenerated Eugenyl_Benzoate This compound Enzyme_Substrate_Complex->Eugenyl_Benzoate Esterification Water Water (Byproduct) Enzyme_Substrate_Complex->Water

References

Application Notes and Protocols for the Recrystallization of High-Purity Eugenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of eugenyl benzoate to high purity using recrystallization techniques. The information is intended for professionals in research and development, particularly in the fields of pharmaceuticals and material science, where high-purity compounds are essential.

Introduction

This compound is a benzoate ester of eugenol, a naturally occurring phenolic compound. It has applications in the fragrance, flavor, and pharmaceutical industries. For many of these applications, particularly in drug development, a high degree of purity is required to ensure safety, efficacy, and reproducibility of results. Recrystallization is a robust and effective technique for purifying solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. By carefully selecting a solvent and controlling the cooling process, it is possible to obtain highly pure crystalline this compound.

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts and may have different solubility characteristics, tend to remain dissolved in the solvent. The purified crystals can then be isolated by filtration. The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.

Data Presentation

The following tables summarize key quantitative data relevant to the recrystallization of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₃[1]
Molecular Weight268.31 g/mol [1]
Melting Point69-70 °C[1][2]
Boiling Point360 °C at 760 mmHg[1][2]
AppearanceColorless to pale yellow crystals[1]
Solubility in WaterInsoluble[1][2]
Solubility in Organic SolventsSoluble in alcohol and oils[1][2]

Table 2: Recrystallization Solvent Suitability

SolventSolubility at High Temp.Solubility at Low Temp.Suitability
EthanolHighLowExcellent
Ethanol/WaterModerate-HighVery LowGood (for higher yields)
Diethyl EtherHighModerateFair (potential for lower yield)
HexaneLowVery LowPoor (low solubility)

Table 3: Expected Purity and Yield from Recrystallization

ParameterBefore Recrystallization (Crude)After Recrystallization (from Ethanol)
AppearanceOff-white to yellowish solidWhite crystalline needles
Melting Point Range63-72 °C69-70 °C
Purity (by HPLC)~90-95%>99%
Yield-~56%

Experimental Protocols

This section provides detailed methodologies for the synthesis of crude this compound and its subsequent purification by recrystallization.

Protocol 1: Synthesis of Crude this compound

This protocol describes the synthesis of this compound from eugenol and benzoyl chloride.

Materials:

  • Eugenol (99%)

  • Benzoyl chloride (99%)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (95%)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a suitable Erlenmeyer flask, dissolve 1.0 g of eugenol in 20 mL of 10% aqueous sodium hydroxide solution with stirring.

  • Cool the solution in an ice bath.

  • Slowly add 2.0 mL of benzoyl chloride to the cooled solution with continuous stirring.

  • After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

  • Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold deionized water.

  • Dry the crude product in a desiccator or a vacuum oven at low heat.

Protocol 2: Recrystallization of this compound from Ethanol

This protocol details the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capability

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol, just enough to cover the solid.

  • Heat the mixture gently on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Once the solid is completely dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To promote slow cooling, the flask can be insulated.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at low heat to obtain high-purity this compound.

Mandatory Visualization

The following diagrams illustrate the key processes and logical relationships in the purification of this compound.

Recrystallization_Workflow A Crude this compound B Dissolution in Hot Ethanol A->B Add min. hot ethanol C Hot Saturated Solution B->C D Slow Cooling C->D E Crystallization D->E F Isolation by Filtration E->F G Purified this compound Crystals F->G H Mother Liquor (Impurities) F->H Separate

Caption: Experimental workflow for the recrystallization of this compound.

Purity_Logic cluster_0 Crude Product cluster_1 Recrystallization Process cluster_2 Purified Product cluster_3 Impurities in Solution This compound This compound Differential Solubility Differential Solubility This compound->Differential Solubility Unreacted Eugenol Unreacted Eugenol Unreacted Eugenol->Differential Solubility Unreacted Benzoyl Chloride Unreacted Benzoyl Chloride Unreacted Benzoyl Chloride->Differential Solubility Side Products Side Products Side Products->Differential Solubility High-Purity this compound Crystals High-Purity this compound Crystals Differential Solubility->High-Purity this compound Crystals Dissolved Impurities Dissolved Impurities Differential Solubility->Dissolved Impurities

Caption: Logical relationship of purity enhancement during recrystallization.

References

Application Notes and Protocols for the Quantitative Analysis of Eugenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Eugenyl benzoate, a key compound in various industries, including pharmaceuticals, fragrances, and food science. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are designed to deliver accurate and reproducible quantification of this compound in diverse sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This method is adapted from established protocols for the analysis of structurally similar compounds, such as eugenol and benzoates.[1][2][3][4]

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm, which is a common absorption maximum for benzoyl derivatives.

  • Injection Volume: 20 µL.

b) Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

c) Sample Preparation:

The sample preparation method will vary depending on the matrix. A generic liquid-liquid extraction protocol for a cosmetic or pharmaceutical formulation is provided below.

  • Accurately weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.

  • Add a suitable extraction solvent such as methanol or acetonitrile (e.g., 10 mL).

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification, based on typical validation data for similar analytes.[1][2][3][4]

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound. This method is particularly useful for complex matrices and for confirming the identity of the analyte. The following protocol is adapted from a validated method for fragrance allergens in cosmetics, including benzyl benzoate, a structurally related compound.[5][6][7][8]

Experimental Protocol

a) Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would include m/z 105 (benzoyl cation) and the molecular ion at m/z 268.

b) Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 0.5 g of the sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of an appropriate extraction solvent like methyl tert-butyl ether (MTBE).[6]

  • Mix thoroughly for 30 minutes using a sample mixer.

  • Add anhydrous sodium sulfate to remove water and centrifuge at 3000 x g for 30 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into a GC vial.

  • Inject the sample into the GC-MS system.

Quantitative Data Summary

The expected performance of the GC-MS method for this compound quantification is summarized below, based on data for similar fragrance allergens.[6][7]

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Quantification (LOQ)2 - 20 µg/g
Accuracy (% Recovery)85 - 115%
Precision (% CV)< 15%

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound, particularly in simple matrices where interfering substances are minimal. This method is based on the absorption of UV radiation by the aromatic rings in the this compound molecule. The protocol is adapted from validated methods for Eugenol.[2][9]

Experimental Protocol

a) Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

b) Preparation of Standard Solutions:

  • Solvent Selection: Methanol is a suitable solvent for this compound.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

c) Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • If necessary, perform further dilutions with methanol to bring the concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm filter if any particulate matter is present.

d) Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in methanol by scanning a standard solution from 200 to 400 nm. The expected λmax is around 275 nm.

  • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The expected performance of the UV-Vis spectrophotometry method is outlined below.[2][9]

ParameterExpected Value
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.8 µg/mL
Limit of Quantification (LOQ)~2.5 µg/mL
Accuracy (% Recovery)99 - 102%
Precision (% RSD)< 2%

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Extract Liquid-Liquid Extraction Sample->Extract Standard Prepare Standard Solutions Filter_Standard Filter Standards Standard->Filter_Standard Filter_Sample Filter Sample Extract Extract->Filter_Sample HPLC HPLC System (C18 Column, ACN:H2O) Filter_Sample->HPLC Filter_Standard->HPLC Detect UV/DAD Detection (275 nm) HPLC->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Extract Liquid-Liquid Extraction (MTBE) Weigh->Extract Dry Dry with Na2SO4 Extract->Dry Centrifuge Centrifuge Dry->Centrifuge Filter Filter Supernatant Centrifuge->Filter GCMS GC-MS System (DB-5ms Column) Filter->GCMS Acquire Data Acquisition (SIM Mode) GCMS->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify

Caption: GC-MS analysis workflow for this compound.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Prep_Standards Prepare Standard Solutions Scan_Lambda_Max Determine λmax Prep_Standards->Scan_Lambda_Max Prep_Sample Prepare Sample Solution Measure_Abs Measure Absorbance of Standards and Sample Prep_Sample->Measure_Abs Scan_Lambda_Max->Measure_Abs Calibration_Curve Construct Calibration Curve Measure_Abs->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

Caption: UV-Vis spectrophotometry workflow.

References

Application Notes and Protocols for Eugenyl Benzoate Derivatives as BCL-2 Inhibitors in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway and a validated target in cancer therapy. Overexpression of BCL-2 is a hallmark of many cancers, contributing to cell survival and resistance to treatment. Eugenyl benzoate derivatives have emerged as a promising class of small molecules that exhibit inhibitory effects on cancer cell proliferation, putatively through the inhibition of BCL-2.

These application notes provide a comprehensive overview of the use of this compound derivatives as BCL-2 inhibitors. This document includes a summary of their cytotoxic activity, detailed protocols for their synthesis and biological evaluation, and a description of the underlying signaling pathways.

Data Presentation

The cytotoxic activity of a series of ten this compound derivatives was evaluated against the human colorectal carcinoma cell line, HT29. The half-maximal inhibitory concentration (IC50) values were determined using a standard cytotoxicity assay. The results are summarized in the table below.

Compound NumberChemical NameIC50 (µM) on HT29 Cells[1][2]
12-methoxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate158.90
22-methoxy-4-(prop-2-en-1-yl)phenyl 3-amino-2-hydroxybenzoate286.81
32-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate160.28
42-methoxy-4-(prop-2-en-1-yl)phenyl 3,4-dihydroxy-5-methoxybenzoate184.51
52-hydroxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate142.01
62-hydroxy-4-(prop-2-en-1-yl)phenyl 3-amino-2-hydroxybenzoate250.12
74-(2-chloro-3-hydroxypropyl)-2-hydroxyphenyl 2-hydroxybenzoate98.33
84-(2-chloro-3-hydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate120.71
9 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate 26.56
104-[(2R)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate35.88

Note: Compound 9 demonstrated the highest potency against the HT29 cell line.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.

BCL2_Inhibition_Pathway Mechanism of BCL-2 Inhibition by this compound Derivatives cluster_cell Cancer Cell This compound Derivative This compound Derivative BCL2 BCL2 This compound Derivative->BCL2 Inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: BCL-2 Inhibition Pathway.

Experimental_Workflow Experimental Workflow for Evaluating this compound Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Eugenyl Benzoate Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structure Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Cell_Culture Cancer Cell Culture (e.g., HT29) Structure_Elucidation->Cell_Culture MTT_Assay MTT Cytotoxicity Assay (Determine IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (BCL-2, BAX, Caspases) Cell_Culture->Western_Blot Binding_Assay BCL-2 Binding Assay (FP, AlphaScreen, or SPR) MTT_Assay->Binding_Assay

References

Application Notes and Protocols for Eugenyl Benzoate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of eugenyl benzoate, a promising natural compound derivative for the development of novel antimicrobial agents. This document details its activity against various microorganisms, insights into its potential mechanism of action, and protocols for its evaluation.

Introduction

This compound is an ester derivative of eugenol, the primary active component of clove oil. While eugenol itself is well-documented for its broad-spectrum antimicrobial properties, this compound presents an interesting modification with altered physicochemical properties that may influence its biological activity and applications. The esterification of eugenol to this compound can potentially enhance its lipophilicity, which may affect its interaction with microbial cell membranes. These notes summarize the current understanding of this compound's antimicrobial potential and provide standardized protocols for its investigation.

Antimicrobial Activity of this compound

Current research indicates that this compound exhibits antimicrobial activity, particularly against fungi. However, its efficacy against bacteria appears to be limited, especially concerning Gram-negative bacteria.

Antibacterial Activity

Studies on a range of eugenyl esters, including this compound, have shown that their antibacterial activity is generally not superior to that of the parent compound, eugenol. In a comprehensive study, this compound was found to be inactive against the Gram-negative bacteria Escherichia coli, Salmonella Abony, and Salmonella Typhimurium at the initial tested concentration of 2 mg/mL. The activity against Gram-positive bacteria was also not significant in the same study.

Antifungal Activity

This compound has demonstrated notable activity against certain fungal species. The table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound against Aspergillus niger and Candida albicans.

MicroorganismMIC (mg/mL)MFC (mg/mL)
Aspergillus niger> 1> 1
Candida albicans1> 1

Data extracted from Lazarević et al., 2018.

These results suggest that this compound is more effective as a fungistatic agent against Candida albicans at the tested concentrations, rather than fungicidal. Its activity against Aspergillus niger was not significant under the reported experimental conditions.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been extensively elucidated and is an active area of research. However, based on the known mechanisms of its parent compound, eugenol, and the chemical nature of esters, a few potential pathways can be hypothesized.

Postulated Mechanism of Action:

G cluster_EB This compound EB This compound membrane membrane EB->membrane Disruption of membrane integrity (due to increased lipophilicity) enzymes enzymes EB->enzymes Inhibition of key enzymes (e.g., ATPase, proteases) proteins proteins EB->proteins Inhibition of protein synthesis dna dna EB->dna Interaction with nucleic acids membrane->enzymes Leakage of intracellular components

The increased lipophilicity of this compound compared to eugenol may facilitate its partitioning into the lipid bilayer of microbial cell membranes, leading to disruption of membrane integrity and function. This could result in the leakage of essential intracellular components and ultimately cell death. Furthermore, like eugenol, this compound may inhibit the activity of crucial microbial enzymes, such as ATPases and proteases, and interfere with protein synthesis and nucleic acid stability.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is based on the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of a compound.

Workflow for MIC/MBC/MFC Determination:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) B Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate A->B D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate at the optimal temperature and duration for the specific microorganism D->E F Determine MIC: Lowest concentration with no visible growth E->F G For MBC/MFC, subculture from wells with no visible growth onto agar plates F->G H Incubate agar plates G->H I Determine MBC/MFC: Lowest concentration that kills ≥99.9% of the initial inoculum H->I

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial strains (bacteria and fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Preparation of Inoculum:

    • Grow microbial cultures overnight.

    • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Determination of MBC/MFC:

    • From the wells showing no visible growth (at and above the MIC), pipette 10 µL and subculture onto appropriate agar plates.

    • Incubate the agar plates under the same conditions as the microtiter plates.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).

Future Directions

The development of this compound as a viable antimicrobial agent requires further investigation in several key areas:

  • Broad-Spectrum Activity: A wider range of bacterial and fungal pathogens, including clinical isolates and resistant strains, should be tested to establish a comprehensive antimicrobial profile.

  • Mechanism of Action: Detailed studies are needed to elucidate the specific molecular targets and pathways affected by this compound in microbial cells. This could involve studies on membrane potential, enzyme inhibition assays, and transcriptomic/proteomic analyses.

  • Antibiofilm Activity: Given the importance of biofilms in infectious diseases, the efficacy of this compound in preventing biofilm formation and eradicating established biofilms should be a priority for future research.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research gaps, a clearer picture of the potential of this compound as a novel antimicrobial agent will emerge, paving the way for its potential application in various fields, from pharmaceuticals to food preservation.

Troubleshooting & Optimization

How to increase the yield of Eugenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eugenyl Benzoate Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the esterification of eugenol with benzoyl chloride, often in the presence of a base like sodium hydroxide.[1][2][3][4] Enzymatic synthesis utilizes lipases as biocatalysts for the esterification of eugenol with benzoic acid, offering a more environmentally friendly alternative with milder reaction conditions.[5][6][7]

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the synthesis method and reaction conditions. Enzymatic methods have reported yields as high as 75% under optimized conditions.[5] For instance, using immobilized lipase from Staphylococcus aureus, a 75% conversion yield was achieved.[5] Another study using immobilized lipase from Rhizomucor miehei reported a yield of 56.3%.[6] Chemical synthesis yields can also be variable, with one study reporting a 56.4% yield after purification.[2]

Q3: How can I increase the yield of my this compound synthesis?

A3: To increase the yield, consider the following factors:

  • Molar Ratio of Reactants: Optimizing the molar ratio of eugenol to the acyl donor (benzoic acid or benzoyl chloride) is crucial. For enzymatic synthesis, a benzoic acid to eugenol molar ratio of 1.22 has been shown to be effective.[5]

  • Catalyst/Enzyme Concentration: The amount of catalyst or enzyme used can significantly impact the reaction rate and yield. In enzymatic synthesis, increasing the amount of lipase can lead to higher conversion rates.[5]

  • Temperature: Both chemical and enzymatic reactions are sensitive to temperature. For the enzymatic synthesis using Staphylococcus aureus lipase, the optimal temperature was found to be 41°C.[5] For the lipase from Rhizomucor miehei, a temperature of 50°C was optimal.[6]

  • Solvent: The choice of solvent can influence substrate solubility and enzyme activity. Chloroform has been used effectively in enzymatic synthesis.[5]

  • Reaction Time: Allowing the reaction to proceed for an adequate amount of time is essential for reaching completion. Optimal reaction times for enzymatic synthesis have been reported to be around 5-6 hours.[6]

  • Purification Method: Inefficient purification can lead to product loss. Techniques like column chromatography and recrystallization are commonly used to purify this compound.[2][8][9]

Q4: What are common side products in this compound synthesis?

A4: In chemical synthesis using benzoyl chloride, unreacted starting materials (eugenol and benzoyl chloride) and benzoic acid (from hydrolysis of benzoyl chloride) can be present as impurities.[10] In enzymatic synthesis, the primary impurities are typically unreacted starting materials.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst or enzyme.- Incorrect reaction temperature.- Suboptimal molar ratio of reactants.- Insufficient reaction time.- Verify the activity of your catalyst or enzyme.- Optimize the reaction temperature based on the chosen method (see data below).- Perform a titration of reactants to determine the optimal molar ratio.- Monitor the reaction progress over time to determine the optimal reaction duration.
Presence of Impurities in Final Product - Incomplete reaction.- Hydrolysis of reagents.- Inefficient purification.- Ensure the reaction goes to completion by monitoring with techniques like TLC.- Use anhydrous solvents and reagents to minimize hydrolysis.- Employ appropriate purification techniques such as column chromatography or recrystallization.[2][8][9]
Difficulty in Product Isolation/Purification - Product is co-crystallizing with impurities.- Inappropriate solvent system for extraction or recrystallization.- Use an acid-base extraction to remove acidic or basic impurities before crystallization.[10]- Screen different solvent systems to find one that selectively crystallizes the desired product.

Quantitative Data on Reaction Conditions

The following tables summarize optimized conditions for the enzymatic synthesis of this compound, demonstrating the impact of various parameters on product yield.

Table 1: Optimization of this compound Synthesis using Staphylococcus aureus Lipase [5]

ParameterOptimal Value
Conversion Yield 75%
Amount of Immobilized Lipase 240 IU
Benzoic Acid/Eugenol Molar Ratio 1.22
Solvent Volume (Chloroform) 4.6 ml
Reaction Temperature 41°C

Table 2: Optimization of this compound Synthesis using Rhizomucor miehei Lipase [6]

ParameterOptimal Value
Conversion Yield 56.3%
Amount of Immobilized Lipase 3 mg/mL
Eugenol/Benzoic Acid Molar Ratio 3:1
Reaction Time 5 hours
Reaction Temperature 50°C

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the optimization study using immobilized Staphylococcus aureus lipase.[5]

  • Reactant Preparation: In a suitable reaction vessel, dissolve eugenol and benzoic acid in chloroform. The optimal molar ratio of benzoic acid to eugenol is 1.22.

  • Enzyme Addition: Add 240 IU of immobilized Staphylococcus aureus lipase to the reaction mixture.

  • Incubation: Incubate the mixture at 41°C with continuous stirring for the optimal reaction time (e.g., 6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using a suitable technique like Gas Chromatography (GC).

  • Product Isolation: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

Protocol 2: Chemical Synthesis of this compound

This protocol describes a general method for the chemical synthesis of this compound using benzoyl chloride.[1][3][4]

  • Deprotonation of Eugenol: Dissolve eugenol in an aqueous solution of sodium hydroxide to form sodium eugenoxide.

  • Reaction with Benzoyl Chloride: To the cooled solution of sodium eugenoxide, add benzoyl chloride dropwise with vigorous stirring.

  • Reaction Quenching and Extraction: After the addition is complete, continue stirring for a specified time. Then, pour the reaction mixture into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ether or dichloromethane).

  • Washing: Wash the organic layer successively with dilute acid (e.g., HCl) and water to remove any unreacted base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous ethanol or ether).[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Eugenol + Acyl Donor Reaction Esterification Reaction (Chemical or Enzymatic) Reactants->Reaction Crude Crude Product Reaction->Crude Extraction Extraction Crude->Extraction Work-up Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure Eugenyl benzoate Recrystallization->Pure

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_params Key Reaction Parameters Yield Increased Yield of This compound MolarRatio Optimized Molar Ratio MolarRatio->Yield Temperature Optimal Temperature Temperature->Yield Catalyst Catalyst/Enzyme Concentration Catalyst->Yield Time Sufficient Reaction Time Time->Yield Purification Efficient Purification Purification->Yield

Caption: Key parameters influencing the yield of this compound synthesis.

References

Troubleshooting common issues in Eugenyl benzoate purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of Eugenyl benzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Q1: My crude this compound is an oil and won't crystallize. What should I do?

A1: An oily product is a common issue often caused by the presence of impurities, such as unreacted eugenol or byproducts, which can inhibit crystallization.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Use Thin Layer Chromatography (TLC) to check if the reaction has gone to completion. If starting material (eugenol) is still present, consider optimizing the reaction time or stoichiometry.

    • Effective Work-up: During the work-up, ensure thorough washing of the organic layer to remove water-soluble impurities. A wash with a dilute sodium bicarbonate (NaHCO₃) solution can help remove any unreacted benzoyl chloride and benzoic acid.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound crystals, add a single crystal to the solution to induce crystallization.

      • Solvent Adjustment: If the product is too soluble in the chosen solvent, you can try adding a miscible anti-solvent (a solvent in which this compound is less soluble) dropwise until the solution becomes slightly cloudy, then allow it to slowly cool.

    • Re-purification: If the product remains oily, consider purifying it by column chromatography before attempting recrystallization again.

Q2: My this compound crystals are very fine or needle-like, making them difficult to filter. How can I obtain larger crystals?

A2: The rate of cooling during recrystallization significantly impacts crystal size. Rapid cooling often leads to the formation of small, needle-like crystals.

  • Troubleshooting Steps:

    • Slow Cooling: After dissolving your crude product in the minimum amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.

    • Insulation: You can insulate the flask with a beaker of warm water or wrap it in glass wool to slow down the cooling process further.

    • Solvent System: Experiment with different solvent systems. A solvent in which the compound has slightly higher solubility at room temperature may promote the growth of larger crystals upon slow cooling.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Ethanol is a commonly used and effective solvent for recrystallizing this compound.[1] A mixture of ethanol and water can also be effective, as this compound is soluble in hot ethanol and less soluble in cold aqueous ethanol.

  • Solvent Selection Criteria:

    • The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

    • The solvent should not react with the compound.

    • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Yield and Purity Issues

Q4: My final yield of pure this compound is very low. What are the potential causes and how can I improve it?

A4: Low yield can result from several factors throughout the synthesis and purification process.[1]

  • Potential Causes & Solutions:

    • Incomplete Reaction: Monitor the reaction by TLC to ensure all the limiting reagent has been consumed.

    • Losses during Work-up: Avoid vigorous shaking during extractions to prevent the formation of emulsions, which can lead to product loss. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a smaller volume of organic solvent.

    • Losses during Recrystallization: Using too much hot solvent to dissolve the crude product will result in a significant amount of product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent necessary. Avoid premature crystallization during hot filtration by using a pre-warmed funnel.

    • Impure Starting Materials: The purity of the starting eugenol and benzoyl chloride can affect the reaction efficiency and yield.

Q5: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?

A5: A broad and depressed melting point range is a strong indication of the presence of impurities.[1] Pure crystalline solids have a sharp and defined melting point. The literature melting point for this compound is typically around 69-70°C.[2]

  • Troubleshooting Steps:

    • Assess Purity: Use TLC to check for the presence of multiple spots, which would confirm impurities.

    • Re-purify: If impurities are detected, a second recrystallization may be necessary. If the melting point does not improve, purification by column chromatography is recommended.

    • Common Impurities: Unreacted eugenol and benzoic acid (from the hydrolysis of benzoyl chloride) are common impurities that can lower the melting point.

Column Chromatography Issues

Q6: When should I use column chromatography to purify this compound?

A6: Column chromatography is a more powerful purification technique than recrystallization and should be used when:

  • Recrystallization fails to yield a pure product (as indicated by TLC or a broad melting point).

  • The crude product is an oil that will not crystallize.

  • There are multiple products in the reaction mixture with similar polarities.

Q7: What is a suitable stationary and mobile phase for purifying this compound by column chromatography?

A7: Silica gel is a common and effective stationary phase for the purification of this compound.[3][4] The mobile phase (eluent) should be chosen based on the polarity of the impurities and the product.

  • Mobile Phase Selection:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • The ideal solvent system should provide good separation between this compound and any impurities on a TLC plate. A good starting point for developing a mobile phase is to find a solvent system that gives an Rf value of approximately 0.3-0.4 for this compound on a TLC plate.

    • A common mobile phase system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of this compound.

ParameterRecrystallizationColumn Chromatography
Typical Yield 50-75%[1][5]60-80%
Expected Purity (Melting Point) 69-72°C[1]>98% (Sharp mp at 69-70°C)
Typical Solvent/Mobile Phase Ethanol or Ethanol/Water[1]Hexane/Ethyl Acetate gradients[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Purification of this compound by Column Chromatography

  • TLC Analysis: Analyze the crude product by TLC to determine the number of components and to select an appropriate mobile phase. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Eugenyl Benzoate Product tlc_purity TLC for Purity Check start->tlc_purity Initial Assessment recrystallization Recrystallization mp_analysis Melting Point Analysis recrystallization->mp_analysis column_chromatography Column Chromatography column_chromatography->tlc_purity Analyze fractions tlc_purity->recrystallization If relatively pure tlc_purity->column_chromatography If multiple impurities or oily mp_analysis->column_chromatography If broad or low mp end_product Pure Eugenyl Benzoate mp_analysis->end_product If sharp & correct mp

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Purify by Column Chromatography is_solid->column_chrom No (Oily) crystals_form Do crystals form? recrystallize->crystals_form check_mp Check Melting Point crystals_form->check_mp Yes induce_cryst Induce Crystallization (scratch, seed) crystals_form->induce_cryst No is_pure Is it pure? check_mp->is_pure pure_product Pure Product is_pure->pure_product Yes is_pure->column_chrom No (Impure) column_chrom->recrystallize Post-column cleanup induce_cryst->crystals_form

Caption: Decision-making flowchart for troubleshooting this compound purification.

References

Optimization of reaction conditions for enzymatic Eugenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of eugenyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of enzymatic synthesis of this compound over chemical synthesis?

Enzymatic synthesis offers several advantages, including milder reaction conditions (temperature, pH, and pressure), which leads to the production of fewer harmful environmental effluents.[1] This biotechnological approach can resolve issues associated with strong acid catalysts used in chemical synthesis, which often require tedious downstream processing and increase manufacturing costs.[1]

Q2: Which enzymes are commonly used for this compound synthesis?

Lipases are the most frequently used enzymes for this esterification. Specific examples include immobilized lipases from Staphylococcus aureus and Rhizomucor miehei.[1][2] Commercial lipases like Novozym 435 have also been successfully used for the synthesis of similar eugenol esters.[3][4][5]

Q3: What are the typical reaction conditions for optimal this compound synthesis?

Optimal conditions vary depending on the specific lipase used. For instance, with immobilized Staphylococcus aureus lipase, a maximum conversion yield of 75% was achieved at 41°C with a benzoic acid to eugenol molar ratio of 1.22.[2] For immobilized lipase from Rhizomucor miehei, a 56.3% yield was obtained at 50°C with a eugenol to benzoic acid ratio of 3:1.[1]

Q4: Is a solvent necessary for the reaction?

The reaction can be performed in the presence of an organic solvent or in a solvent-free system. Chloroform has been used as a solvent in some studies.[2] However, solvent-free systems are also effective and are considered more environmentally friendly.[3][4][5]

Q5: How can the product, this compound, be purified?

Column chromatography is a common method for the purification of this compound and its derivatives.[6][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Conversion Yield Suboptimal reaction temperature.Optimize the temperature based on the specific lipase used. For example, 41°C for Staphylococcus aureus lipase or 50°C for Rhizomucor miehei lipase.[1][2]
Incorrect molar ratio of substrates.Adjust the molar ratio of eugenol to benzoic acid. Ratios of 1:1.22 (eugenol:benzoic acid) and 3:1 (eugenol:benzoic acid) have been reported to be effective for different lipases.[1][2]
Inadequate enzyme concentration.Increase the amount of lipase. A concentration of 240 IU of immobilized lipase has been used to achieve high yields.[2]
Insufficient reaction time.Extend the reaction time. Reaction times of around 5 to 6 hours have been shown to be effective.[1]
Enzyme Inactivation High temperatures.Ensure the reaction temperature does not exceed the optimal range for the chosen lipase, as higher temperatures can lead to enzyme denaturation.
Presence of inhibitors.Ensure the substrates and solvent are of high purity and free from any potential enzyme inhibitors.
Difficulty in Product Separation Formation of by-products.Optimize reaction conditions to minimize the formation of by-products.
Emulsion formation (in biphasic systems).Consider using an immobilized enzyme to simplify separation from the reaction mixture.
Inconsistent Results Variability in raw materials.Use substrates (eugenol and benzoic acid) and enzyme from a consistent and reliable source.
Inaccurate measurement of reagents.Ensure precise measurement of all reaction components.

Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the enzymatic synthesis of this compound and a related ester, eugenyl acetate, using different lipases.

Table 1: Optimization of this compound Synthesis

Lipase SourceTemperature (°C)Benzoic Acid/Eugenol Molar RatioEnzyme AmountSolventMax. Conversion Yield (%)Reference
Immobilized Staphylococcus aureus lipase411.22240 IUChloroform (4.6 ml)75[2]
Immobilized Rhizomucor miehei lipase501:3 (Eugenol:Benzoic Acid)3 mg/mLNot specified56.3[1]

Table 2: Optimization of Eugenyl Acetate Synthesis (for comparison)

LipaseTemperature (°C)Acetic Anhydride/Eugenol Molar RatioEnzyme Amount (wt%)SystemMax. Conversion Yield (%)Reference
Novozym 435503:15.5Solvent-free99[3][5]
Novozym 435605:110Solvent-free99.87[4]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common practices in the cited literature. Researchers should optimize the specific parameters based on their enzyme and experimental setup.

  • Reaction Setup: In a suitable reaction vessel, combine eugenol and benzoic acid in the desired molar ratio.

  • Solvent Addition (if applicable): If not a solvent-free system, add the appropriate volume of a suitable organic solvent (e.g., chloroform).

  • Enzyme Addition: Add the specified amount of lipase (e.g., immobilized lipase).

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation (e.g., using a magnetic stirrer or shaker).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by separating the enzyme from the reaction mixture (e.g., by filtration for immobilized enzymes).

  • Product Purification: Purify the this compound from the reaction mixture using column chromatography or another suitable purification technique.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical methods like NMR, FTIR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reagents Combine Eugenol & Benzoic Acid solvent Add Solvent (Optional) reagents->solvent enzyme Add Lipase solvent->enzyme incubation Incubate at Optimal Temperature with Agitation enzyme->incubation monitoring Monitor Reaction Progress (GC/HPLC) incubation->monitoring termination Terminate Reaction (e.g., Filter Enzyme) monitoring->termination Reaction Complete purification Purify Product (Column Chromatography) termination->purification characterization Characterize Product (NMR, FTIR, MS) purification->characterization

Caption: General workflow for the enzymatic synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Yield temp Suboptimal Temperature start->temp ratio Incorrect Molar Ratio start->ratio enzyme Insufficient Enzyme start->enzyme time Inadequate Time start->time opt_temp Optimize Temperature temp->opt_temp opt_ratio Adjust Molar Ratio ratio->opt_ratio inc_enzyme Increase Enzyme Amount enzyme->inc_enzyme inc_time Extend Reaction Time time->inc_time

Caption: Troubleshooting logic for low conversion yield in this compound synthesis.

References

Identifying and minimizing by-products in Eugenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of eugenyl benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Schotten-Baumann reaction and enzymatic synthesis. The Schotten-Baumann reaction involves the acylation of eugenol with benzoyl chloride in the presence of a base.[1][2][3][4] Enzymatic synthesis, on the other hand, typically utilizes a lipase to catalyze the esterification of eugenol with benzoic acid.[5]

Q2: What are the primary by-products I should expect during the synthesis of this compound?

A2: The primary by-products depend on the synthetic route. In the Schotten-Baumann synthesis, the most common impurity is benzoic acid, which forms from the hydrolysis of the benzoyl chloride reactant.[4] Unreacted starting materials, eugenol and benzoyl chloride, can also be present in the final product mixture. In enzymatic synthesis, the main impurities are typically unreacted starting materials, eugenol and benzoic acid.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[6][7] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting materials (eugenol) and the formation of the this compound product. A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate.[6] The product, this compound, is less polar than the eugenol starting material and will therefore have a higher Rf value.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification techniques for this compound are column chromatography and recrystallization.[6][7][8] Column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase can effectively separate this compound from polar impurities like eugenol and benzoic acid.[6] Recrystallization from a suitable solvent, such as ethanol or a mixture of ether and petroleum ether, can also yield highly pure product.[7][8]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete reaction. Monitor the reaction progress using TLC to ensure the complete consumption of the limiting reagent. If the reaction has stalled, consider extending the reaction time or gently heating the mixture.
Hydrolysis of benzoyl chloride. Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used. The reaction should be protected from atmospheric moisture. Using a two-phase Schotten-Baumann system can help to minimize the contact of benzoyl chloride with water.[9]
Suboptimal base concentration. The concentration of the base is critical. Too low a concentration may not effectively neutralize the HCl produced, leading to a slower reaction. Conversely, a very high concentration of base can promote the hydrolysis of the benzoyl chloride. An optimal concentration, typically around 10% aqueous NaOH, is recommended.[7]
Loss of product during work-up. Ensure that all extractions are performed efficiently and that all organic layers are combined. When washing the organic layer, use a minimal amount of aqueous solution to avoid excessive product loss, as this compound has some slight solubility in water.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Method Minimization and Removal
Unreacted Eugenol TLC (lower Rf than product), 1H NMR (characteristic phenolic -OH peak)Ensure the reaction goes to completion by using a slight excess of benzoyl chloride. Purify via column chromatography or recrystallization.
Benzoic Acid TLC (very low Rf, may streak), 1H NMR (characteristic carboxylic acid proton peak ~12 ppm)Minimize its formation by using anhydrous conditions. Remove by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The benzoate salt formed will be soluble in the aqueous layer.
Unreacted Benzoyl Chloride Pungent odor, reacts with moisture.Can be removed during the aqueous work-up, where it will hydrolyze to benzoic acid.

Experimental Protocols

Schotten-Baumann Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve eugenol (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (10%) to the flask. The mixture should be stirred vigorously to ensure good mixing between the two phases.

  • Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute hydrochloric acid solution (to neutralize any remaining NaOH), a saturated aqueous sodium bicarbonate solution (to remove benzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Schotten-Baumann Reaction Enzymatic Synthesis
Reactants Eugenol, Benzoyl ChlorideEugenol, Benzoic Acid
Catalyst Base (e.g., NaOH, Pyridine)Lipase
Typical Yield 56-96%[7]56-75%[5]
Reaction Conditions Room temperature or slightly below, atmospheric pressureMild temperatures (e.g., 40-50°C), atmospheric pressure
Key By-products Benzoic acid, unreacted starting materialsUnreacted starting materials
Advantages Generally faster reaction times, high potential yieldsMilder reaction conditions, high selectivity, environmentally friendly
Disadvantages Use of corrosive acyl chloride, potential for hydrolysis by-productsLonger reaction times, enzyme cost and stability can be a factor

Table 2: TLC Data for this compound Synthesis Monitoring

Compound Typical Rf Value (Hexane:Ethyl Acetate 9:1) Visualization
Eugenol~0.4UV (254 nm), Stains with potassium permanganate
Benzoyl ChlorideReacts on plate-
This compound ~0.7 UV (254 nm)
Benzoic Acid~0.1 (may streak)UV (254 nm)

Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent system, and spotting technique.

Visualizations

Schotten_Baumann_Workflow start Start: Eugenol and Aqueous NaOH add_benzoyl_chloride Add Benzoyl Chloride (dropwise, <10°C) start->add_benzoyl_chloride reaction Stir at Room Temperature (1-2h) add_benzoyl_chloride->reaction workup Work-up: Phase Separation and Washes reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield of this compound cause1 Incomplete Reaction low_yield->cause1 cause2 Hydrolysis of Benzoyl Chloride low_yield->cause2 cause3 Suboptimal Base Concentration low_yield->cause3 solution1 Extend reaction time or apply gentle heat. Monitor by TLC. cause1->solution1 solution2 Use anhydrous conditions and a two-phase system. cause2->solution2 solution3 Optimize base concentration (e.g., ~10% NaOH). cause3->solution3

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Eugenyl Benzoate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Eugenyl benzoate.

Troubleshooting Guide

Issue 1: Incomplete Crystallization or Low Yield

Symptoms:

  • A small amount of solid has formed after cooling.

  • The majority of the compound remains in the mother liquor.

Possible Causes & Solutions:

CauseSolution
Excess Solvent The most common reason for low yield is using too much solvent. To remedy this, gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. To check if significant product remains in the mother liquor, take a small sample on a glass rod and see if a solid residue forms upon solvent evaporation.
Inappropriate Solvent The chosen solvent may be too good at dissolving this compound, even at low temperatures. Consult the solvent selection table below and consider a solvent in which this compound has a steeper solubility curve (high solubility when hot, low solubility when cold).
Cooling Rate Too Fast Rapid cooling can lead to the formation of very small crystals that are difficult to filter, or it can prevent nucleation altogether.[1] Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow the cooling process.
Supersaturation The solution may be supersaturated, meaning it holds more dissolved solid than it should at a given temperature. This state can be broken to induce crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
Issue 2: Oiling Out

Symptoms:

  • Instead of solid crystals, an oily layer or small droplets form at the bottom of the flask upon cooling.

Possible Causes & Solutions:

CauseSolution
High Solute Concentration The concentration of this compound in the solution is too high, causing it to come out of solution above its melting point (69-70°C).[2] Reheat the mixture to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool slowly.
Presence of Impurities Impurities can lower the melting point of the mixture and promote oiling out. Common impurities in this compound synthesis include unreacted eugenol and benzoic acid (from the hydrolysis of benzoyl chloride).[3][4][5] Consider purifying the crude product before crystallization, for example, by column chromatography.
Inappropriate Solvent The boiling point of the solvent may be significantly higher than the melting point of this compound. If possible, choose a solvent with a lower boiling point.
Issue 3: Crystals Are Colored or Appear Impure

Symptoms:

  • The resulting crystals have a yellowish or brownish tint.

  • The melting point of the crystals is broad and lower than the literature value (69-70°C).[2][6]

Possible Causes & Solutions:

CauseSolution
Trapped Mother Liquor Impurities dissolved in the mother liquor can become trapped within the crystal lattice, especially during rapid crystallization. Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration.
Co-crystallization of Impurities Impurities with similar structures to this compound may crystallize along with the product. Potential impurities include unreacted eugenol, benzoic acid, and eugenol dimers.[7][8] A second recrystallization may be necessary. If impurities persist, purification by column chromatography before crystallization is recommended.
Degradation This compound may degrade if heated for extended periods, especially in the presence of acid or base. Minimize the time the solution is kept at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[9] It provides good solubility at higher temperatures and reduced solubility upon cooling. For alternative solvents, refer to the solvent selection table below. The ideal solvent will dissolve the compound well when hot but poorly when cold.

Q2: How can I induce crystallization if no crystals form?

A2: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent and allow the more concentrated solution to cool again.

  • Lowering Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator.

Q3: My crystals are very fine and needle-like, making them difficult to filter. What can I do?

A3: The formation of small, needle-like crystals is often a result of rapid crystallization. To obtain larger, more manageable crystals, a slower cooling rate is recommended. Allow the solution to cool to room temperature undisturbed on a benchtop before any further cooling in an ice bath. Using a slightly larger volume of solvent can also sometimes promote the growth of larger crystals. The choice of solvent can also influence crystal habit.[10][11]

Q4: What are the most likely impurities in my this compound sample?

A4: The most common impurities depend on the synthetic route. In a typical synthesis from eugenol and benzoyl chloride, you might find:

  • Unreacted Eugenol: This can be identified by its characteristic clove-like odor.

  • Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.[3][4][5]

  • Eugenol Dimerization Products: Under certain conditions, eugenol can form dimers.[7][8][12]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol [2]
Appearance Colorless crystalline solid[2]
Melting Point 69-70 °C[2][6]
Boiling Point 360 °C[2]
Solubility in Water Insoluble[2][6]
Solubility in Ethanol Soluble[2]
Solubility in Oils Soluble[2]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 20°C (g/100mL)Solubility at Boiling Point (g/100mL)Suitability for Recrystallization
Ethanol LowHighExcellent
Methanol ModerateHighGood
Isopropanol LowModerateGood
Acetone HighVery HighPoor (too soluble)
Toluene ModerateHighFair (may require co-solvent)
Hexane Very LowLowPoor (low solubility even when hot)
Water InsolubleInsolubleUnsuitable

Note: The quantitative solubility data in this table are estimations based on general principles of solubility for aromatic esters and should be used as a guide for solvent screening.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it. Use a pre-warmed funnel and filter flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value (69-70°C) indicates a high degree of purity.[2][6]

Visualizations

Troubleshooting_Workflow start_node Incomplete Crystallization oiling_out Oiling Out? start_node->oiling_out issue_node issue_node solution_node solution_node decision_node decision_node low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes impure_crystals Impure Crystals? low_yield->impure_crystals No reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent Yes wash_crystals Wash with Cold Solvent impure_crystals->wash_crystals Yes purify_crude Purify Crude Material reheat_add_solvent->purify_crude change_solvent_oo Change Solvent reheat_add_solvent->change_solvent_oo slow_cooling Slow Down Cooling reheat_add_solvent->slow_cooling induce_crystallization Induce Crystallization (Scratch/Seed) reduce_solvent->induce_crystallization induce_crystallization->slow_cooling recrystallize_again Recrystallize Again wash_crystals->recrystallize_again column_chromatography Column Chromatography recrystallize_again->column_chromatography

Caption: Troubleshooting workflow for this compound crystallization.

Signaling_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Impurities reactant_node reactant_node product_node product_node impurity_node impurity_node process_node process_node eugenol Eugenol eugenol_dimer Eugenol Dimer (Impurity) eugenol->eugenol_dimer Dimerization reaction Esterification eugenol->reaction benzoyl_chloride Benzoyl Chloride benzoic_acid Benzoic Acid (Impurity) benzoyl_chloride->benzoic_acid Hydrolysis benzoyl_chloride->reaction eugenyl_benzoate This compound (Desired Product) reaction->eugenyl_benzoate unreacted_eugenol Unreacted Eugenol (Impurity) reaction->unreacted_eugenol Incomplete Reaction

Caption: Potential impurities from this compound synthesis.

References

Best practices for storing and handling Eugenyl benzoate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling Eugenyl benzoate to prevent degradation, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it is crucial to adhere to specific storage conditions. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, the compound should be frozen at -20°C.[1] It is imperative to store this compound in a tightly sealed container to protect it from air and light.[2]

Q2: Is this compound sensitive to light?

A2: Yes, this compound should be protected from light.[2] Prolonged exposure to light can potentially lead to photodegradation. It is advisable to store it in an opaque or amber-colored container in a dark place.

Q3: What type of container is best for storing this compound?

A3: A well-closed, airtight container is essential for storing this compound to prevent exposure to air and moisture, which could contribute to degradation.[2] Glass containers are generally preferred for their inertness.

Q4: How should I handle this compound in the laboratory to minimize degradation?

A4: When handling this compound, it is important to avoid prolonged exposure to ambient conditions.[2] Use the compound in a well-ventilated area or a fume hood.[2] After use, ensure the container is tightly sealed and returned to the recommended storage conditions promptly. Avoid repeated freeze-thaw cycles if the compound is stored at -20°C.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound has degraded, this guide will help you troubleshoot potential causes and take corrective actions.

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) of a this compound sample.

Possible Cause 1: Hydrolysis this compound, being an ester, is susceptible to hydrolysis, which breaks it down into eugenol and benzoic acid. This is more likely to occur in the presence of acidic or basic conditions.

  • Troubleshooting Steps:

    • Review the pH of your sample preparation and experimental solutions.

    • Ensure that all solvents and reagents used are neutral and free of acidic or basic contaminants.

    • If possible, analyze for the presence of eugenol and benzoic acid as potential degradation products.

Possible Cause 2: Thermal Degradation Exposure to high temperatures can cause the degradation of this compound.

  • Troubleshooting Steps:

    • Verify the temperature at which the sample was stored and handled.

    • Avoid exposing the compound to excessive heat during experimental procedures unless specified.

    • Consider the possibility of localized heating, for example, from sonication or other equipment.

Possible Cause 3: Photodegradation As mentioned in the FAQs, this compound should be protected from light.

  • Troubleshooting Steps:

    • Assess the light exposure of your sample during storage and handling.

    • If the experiments are lengthy, consider using amber-colored labware or protecting your setup from light.

Possible Cause 4: Oxidation The allyl group in the eugenol moiety of this compound could be susceptible to oxidation.

  • Troubleshooting Steps:

    • Ensure the storage container is well-sealed to minimize contact with air.

    • Consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureContainerProtection
Short-term2-8°C[1][2]Tightly sealed[1][2]Protect from air and light[2]
Long-term-20°C[1]Tightly sealed[1]Protect from air and light[2]

Table 2: Potential Degradation Pathways and Products of this compound

Degradation PathwayTriggering FactorsPotential Degradation Products
HydrolysisAcidic or basic conditions, moistureEugenol, Benzoic Acid
Thermal DegradationHigh temperaturesBased on eugenol data: Vanillin, Benzene and other smaller molecules
PhotodegradationExposure to light (especially UV)Complex mixture of photoproducts
OxidationExposure to air (oxygen)Oxidized derivatives of the allyl group

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • Validated stability-indicating HPLC method

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Dissolve the sample and analyze by HPLC.

  • Photodegradation:

    • Expose a solution or solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC.

Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products formed. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[3]

Visualizations

cluster_storage Best Practices for Storage cluster_handling Best Practices for Handling storage_temp Temperature - Short-term: 2-8°C - Long-term: -20°C storage_container Container Tightly sealed, airtight storage_protection Protection From light and air handling_exposure Minimize Exposure Avoid prolonged contact with ambient air handling_environment Controlled Environment Use in a well-ventilated area or fume hood handling_sealing Prompt Resealing Securely close container after use Prevent_Degradation Preventing this compound Degradation Prevent_Degradation->storage_temp Prevent_Degradation->storage_container Prevent_Degradation->storage_protection Prevent_Degradation->handling_exposure Prevent_Degradation->handling_environment Prevent_Degradation->handling_sealing

Caption: Best practices for storing and handling this compound.

cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidation Oxidation Eugenyl_Benzoate This compound Eugenol Eugenol Eugenyl_Benzoate->Eugenol H₂O (Acid/Base) Benzoic_Acid Benzoic Acid Eugenyl_Benzoate->Benzoic_Acid H₂O (Acid/Base) Vanillin Vanillin (potential) Eugenyl_Benzoate->Vanillin High Temperature Benzene Benzene (potential) Eugenyl_Benzoate->Benzene High Temperature Photoproducts Complex Mixture Eugenyl_Benzoate->Photoproducts Light (UV) Oxidized_Derivatives Oxidized Allyl Group Eugenyl_Benzoate->Oxidized_Derivatives Oxygen

Caption: Potential degradation pathways of this compound.

start Degradation Suspected (e.g., unexpected analytical results) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_handling Review Handling Procedures (Exposure, Solvents) check_storage->check_handling Storage OK implement_capa Implement Corrective and Preventive Actions (CAPA) check_storage->implement_capa Storage Issue Found perform_forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) check_handling->perform_forced_degradation Handling OK check_handling->implement_capa Handling Issue Found analyze_products Analyze Degradation Products (e.g., HPLC-MS) perform_forced_degradation->analyze_products identify_cause Identify Cause of Degradation analyze_products->identify_cause identify_cause->implement_capa

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Eugenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of eugenyl benzoate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the NMR spectroscopic analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in the ¹H NMR spectrum of my this compound derivative overlap?

A1: Signal overlap in the aromatic region of this compound derivatives is a common challenge. The protons on both the eugenyl and benzoate rings have similar chemical environments, leading to closely spaced multiplets that are difficult to interpret in a standard 1D ¹H NMR spectrum.[1][2] The electronic effects of substituents on either ring may not be sufficient to induce large differences in the chemical shifts of the aromatic protons, resulting in complex and overlapping signal patterns, typically observed between 7.0 and 8.2 ppm.[1][3]

Q2: How can I resolve overlapping aromatic signals in my ¹H NMR spectrum?

A2: Several strategies can be employed to resolve overlapping signals:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent is often the simplest and most effective first step.[4][5] Solvents can induce changes in chemical shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which may be sufficient to separate overlapping peaks.[1][5] For instance, switching from CDCl₃ to an aromatic solvent like Benzene-d₆ can alter the local magnetic field experienced by the protons, often leading to better signal dispersion.[1][5]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for resolving overlap.[1] COSY identifies J-coupling correlations between protons, allowing you to "walk" around a spin system and assign adjacent protons even when their signals are crowded.[1] HSQC correlates protons directly to their attached carbons, which have a much wider chemical shift range, thereby resolving proton signals that are overlapped in the 1D spectrum.[5]

  • Adjusting Temperature: Variable Temperature (VT) NMR can sometimes resolve overlapping signals, especially if the overlap is due to conformational exchange or the presence of rotamers.[4] Acquiring spectra at different temperatures can alter the rate of these processes and may lead to sharper, more resolved signals.[5]

Q3: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of my this compound derivative. What can I do?

A3: Quaternary carbons often show weak signals in ¹³C NMR spectra because they lack attached protons, which diminishes the Nuclear Overhauser Effect (NOE) enhancement they receive during proton decoupling. To definitively assign quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly recommended. HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its chemical shift can be unambiguously determined.

Q4: The signals for my allyl group protons in a modified this compound derivative are not a simple pattern. Why is that?

A4: Modifications to the eugenyl moiety, such as through halohydrin or Sharpless reactions, convert the double bond of the allyl group to a single bond with new functional groups.[6] This creates a more complex spin system. For instance, the original multiplet for the =CH- proton around δ 6.00 ppm and the multiplet for the =CH₂ protons around δ 5.15 ppm will disappear and be replaced by new signals corresponding to the now saturated propyl chain.[6] These new protons will have different chemical shifts and coupling constants, leading to complex multiplets that require 2D NMR techniques like COSY and HMBC for full assignment.

Troubleshooting Guides

Problem: Poor Signal Resolution and Broad Peaks
  • Possible Cause: The sample may be too concentrated, leading to intermolecular interactions and peak broadening.[5] Poor shimming of the spectrometer can also cause broad peaks.[4] Additionally, the compound may have poor solubility in the chosen solvent.[4]

  • Solution:

    • Dilute the Sample: If the sample is highly concentrated, diluting it may improve peak shape.[5]

    • Improve Shimming: Re-shim the spectrometer before acquiring the spectrum.

    • Check Solubility: Ensure your compound is fully dissolved. If not, try a different deuterated solvent in which it is more soluble.[4] Common alternatives to CDCl₃ include Acetone-d₆, DMSO-d₆, and Benzene-d₆.[5]

Problem: Unexpected Peaks in the Spectrum
  • Possible Cause: The presence of residual solvents from purification (e.g., ethyl acetate, dichloromethane) or water in the NMR solvent.[4]

  • Solution:

    • Remove Residual Solvents: If a solvent like ethyl acetate is present, it can sometimes be removed by dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating under reduced pressure. Repeat this process a few times.[4]

    • Dry the NMR Solvent: NMR solvents can absorb atmospheric moisture. To minimize water peaks, consider storing the solvent over a drying agent like potassium carbonate or sodium sulfate.[4]

    • Identify Common Impurities: Consult tables of common NMR solvent and impurity chemical shifts to identify the unexpected peaks.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton TypeChemical Shift (ppm)MultiplicityNotes
Aromatic Protons (Benzoate)8.2 - 7.4mThe exact shifts depend on substitution patterns.
Aromatic Protons (Eugenyl)7.1 - 6.8mProtons on the eugenyl ring are typically more shielded.
Allyl =CH-~6.0mDisappears upon modification of the double bond.[6]
Allyl =CH₂~5.1mDisappears upon modification of the double bond.[6]
Methoxy (-OCH₃)~3.8sA characteristic singlet. Disappears upon demethylation.[6]
Allyl -CH₂-~3.4d

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon TypeChemical Shift (ppm)Notes
Carbonyl (C=O)~165
Aromatic Carbons155 - 110The aromatic and alkene regions can overlap.[3][7]
Allyl =CH-~137
Allyl =CH₂~116
Methoxy (-OCH₃)~56
Allyl -CH₂-~40

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Mixing: Gently vortex or invert the tube several times to ensure the sample is completely dissolved.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquisition: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.

Protocol 2: Resolving Peak Overlap by Solvent Change
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.[5]

  • Sample Recovery: Carefully remove the solvent from the NMR tube under a gentle stream of nitrogen or by using a rotary evaporator at low temperature.[5]

  • Second Solvent: Add the same volume of an alternative deuterated solvent (e.g., Benzene-d₆ or Acetone-d₆) to the same NMR tube.[5]

  • Second Spectrum: Re-acquire the ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.[5]

  • Comparison: Compare the two spectra to see if the chemical shift changes have resolved the overlapping signals.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Complex NMR Spectra start Complex/Overlapping ¹H NMR Spectrum solvent_change Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent_change Simple First Step two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) start->two_d_nmr Direct Approach temp_change Variable Temperature (VT) NMR solvent_change->temp_change If Still Overlapped resolved Resolved Spectrum & Structure Elucidation solvent_change->resolved If Successful temp_change->two_d_nmr If Still Overlapped temp_change->resolved If Successful two_d_nmr->resolved

Caption: A flowchart for troubleshooting complex ¹H NMR spectra.

nmr_structure_elucidation Integrated NMR Workflow for Structure Elucidation one_d_h 1D ¹H NMR (Proton Environments) cosy 2D COSY (¹H-¹H Connectivity) one_d_h->cosy hsqc 2D HSQC (Direct ¹H-¹³C Correlation) one_d_h->hsqc one_d_c 1D ¹³C NMR (Carbon Environments) one_d_c->hsqc hmbc 2D HMBC (Long-Range ¹H-¹³C Correlation) cosy->hmbc hsqc->hmbc structure Final Structure hmbc->structure

Caption: Workflow for structure elucidation using multiple NMR experiments.

References

Overcoming low solubility of Eugenyl benzoate in aqueous media for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eugenyl Benzoate Bioassays

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in bioassays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture media. What happened and how can I fix it?

A1: This is a common issue known as "fall-out" that occurs when a compound that is soluble in a strong organic solvent like Dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2] this compound is practically insoluble in water.[1][3] To resolve this, consider the following troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells.[4] Some sensitive cell lines may even require concentrations at or below 0.1%.[5][6] You may need to prepare a more concentrated primary stock solution in DMSO to achieve the desired final assay concentration without exceeding the tolerable DMSO limit.

  • Serial Dilutions in DMSO: Instead of diluting your stock directly into the aqueous buffer, perform serial dilutions in DMSO first to get closer to your final concentration.[7] Then, add this lower concentration DMSO stock to the media with vigorous mixing.

  • Increase Mixing/Sonication: When adding the DMSO stock to your media, vortex or mix the solution immediately and thoroughly to rapidly disperse the compound. In some cases, brief in-well sonication can help redissolve precipitated compounds, but care must be taken to avoid damaging cells or proteins.[7]

  • Alternative Solvents: If DMSO is not effective or causes toxicity, other organic solvents like ethanol or acetone can be tested.[8][9] However, a solvent toxicity control must always be included in your experimental design.

Q2: I'm observing cell death in my control wells that contain only the solvent used to dissolve the this compound. What should I do?

A2: Solvent toxicity is a critical factor to control in cell-based assays.

  • Determine the Maximum Tolerable Solvent Concentration: Before starting your main experiment, it is crucial to perform a dose-response experiment with your specific cell line and your chosen solvent (e.g., DMSO).[5] This will establish the highest concentration of the solvent that does not significantly impact cell viability over the course of your assay. Most cell lines can tolerate 0.5% DMSO, but this is highly cell-line dependent.[4]

  • Reduce Final Solvent Concentration: Based on your toxicity test, adjust your stock solution concentration to ensure the final solvent percentage in your assay wells is below the toxic threshold.[10]

  • Include a "Solvent-Only" Control: Always include a control group that treats cells with the highest concentration of solvent used in the experiment.[6] The results from your experimental groups should be normalized to this control to account for any minor effects of the solvent itself.

Q3: My results are inconsistent and not reproducible. Could this be related to solubility?

A3: Yes, poor solubility is a major cause of erratic and unreliable bioassay data.[11]

  • Invisible Precipitation: It is not always possible to see compound precipitation with the naked eye.[7] The formation of small aggregates can lead to inconsistent concentrations of the free, active compound in solution.

  • Storage and Handling: Repeated freeze-thaw cycles of DMSO stock solutions can cause the compound to precipitate out of the solvent over time.[7][12] It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize this.

  • Solubility Testing: You can empirically determine the solubility limit in your assay medium. Prepare serial dilutions of your compound in the medium, incubate under assay conditions, and then measure turbidity using a plate reader at a high wavelength (e.g., >500 nm) to detect light scattering from precipitates.[13] Any data points from concentrations at or above this solubility limit should be excluded from analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in aqueous solutions?

A1: this compound is an organic compound, specifically an ester of eugenol and benzoic acid.[1] It is a solid, crystalline substance that is characterized as being insoluble in water but soluble in organic solvents like ethanol and oils.[1][14] This hydrophobic ("water-fearing") nature is due to its chemical structure, which lacks the polar groups necessary to interact favorably with water molecules. Its estimated water solubility is extremely low, around 2.58 mg/L.[2][3]

Q2: What are the primary methods to solubilize this compound for a bioassay?

A2: There are several strategies to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-Solvents: The most common method is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, ethanol, or acetone, to create a concentrated stock solution.[8] This stock is then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and keep it dispersed in the aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with hydrophobic molecules like eugenol (a component of this compound), effectively shielding them from the aqueous environment and increasing their solubility.[16][17] Beta-cyclodextrin is commonly used for this purpose.[15]

  • Nanoparticle Formulations: For more advanced applications, especially in vivo studies, encapsulating this compound into nanoparticles (e.g., lipid nanoparticles or polymeric nanoparticles) can dramatically improve its solubility, stability, and delivery to target cells.[18][19][20]

Q3: What is a typical starting concentration for DMSO when preparing a stock solution?

A3: A common starting point for a stock solution in 100% DMSO is between 10 mM and 30 mM.[7] The goal is to create a stock that is concentrated enough so that when you dilute it to your final assay concentration, the percentage of DMSO in the well remains non-toxic to your cells (typically below 0.5%).[4]

Q4: Are there any biological activities or signaling pathways associated with this compound?

A4: Research has shown that this compound and its derivatives can exhibit biological activity. For example, derivatives have been synthesized and tested as potential inhibitors of the BCL-2 protein in colorectal cancer cells, suggesting a role in apoptosis (programmed cell death) pathways.[21][22][23] The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, which is often dysregulated in cancer.

Data Presentation

Table 1: Common Solvents and Recommended Final Concentrations for Cell-Based Assays

SolventLogPTypical Stock Conc.Recommended Max. Final Conc. in MediaNotes
DMSO -1.3510-30 mM≤ 0.5% (general), ≤ 0.1% (sensitive cells)Most common co-solvent; can induce cellular changes even at low concentrations.[4][5][8][24]
Ethanol -0.3110-50 mM≤ 0.5%Can be less toxic than DMSO for some cell lines but may also be more volatile.[8]
Acetone -0.2410-50 mM≤ 0.5%Generally shows low toxicity in the 0.1-1% v/v range.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO

  • Primary Stock Preparation (e.g., 20 mM):

    • Weigh out 5.36 mg of this compound (Molecular Weight: 268.31 g/mol ).

    • Add 1.0 mL of 100% cell culture grade DMSO.

    • Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[13]

    • Store this primary stock at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.[7]

  • Intermediate Stock Preparation (e.g., 2 mM in DMSO):

    • Thaw one aliquot of the 20 mM primary stock.

    • Perform a 1:10 dilution by adding 10 µL of the 20 mM stock to 90 µL of 100% DMSO.

  • Preparation of Final Working Solution (e.g., 20 µM in Cell Media with 0.1% DMSO):

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a 1:1000 dilution of the 20 mM primary stock or a 1:100 dilution of the 2 mM intermediate stock into the pre-warmed medium.

    • For example, to make 1 mL of 20 µM working solution, add 1 µL of the 20 mM primary stock to 999 µL of medium.

    • Crucially , add the small volume of DMSO stock to the large volume of media while vortexing or rapidly pipetting to ensure immediate and uniform dispersion. Do not add media to the concentrated DMSO stock.

Visualizations

G cluster_prep Solubilization Workflow A Weigh Eugenyl Benzoate Powder B Dissolve in 100% DMSO (e.g., 20 mM Stock) A->B C Aliquot for Storage (-20°C) B->C D Thaw Single Aliquot C->D For each experiment E Dilute Stock into Pre-warmed Aqueous Bioassay Medium D->E F Vortex Immediately During Dilution E->F G Add to Bioassay (Final Conc. ≤ 0.5% DMSO) F->G

Caption: Workflow for preparing this compound for bioassays.

G cluster_pathway Hypothesized BCL-2 Inhibition Pathway EB This compound (or derivative) BCL2 BCL-2 Protein (Anti-apoptotic) EB->BCL2 Inhibits BAX BAX/BAK (Pro-apoptotic) BCL2->BAX Inhibits MITO Mitochondrion BAX->MITO Activates CYTC Cytochrome c Release MITO->CYTC CASP Caspase Activation CYTC->CASP APOP Apoptosis CASP->APOP

Caption: BCL-2 pathway targeted by this compound derivatives.

References

Method refinement for consistent results in Eugenyl benzoate cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Eugenyl benzoate cytotoxicity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: Why am I seeing high variability between replicate wells?

Answer: High variability can stem from several sources. Here are the most common culprits and their solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.

    • Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling. When using multichannel pipettes, ensure all tips are dispensing equal volumes.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Incomplete Dissolution of Formazan Crystals (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings.[1]

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by pipetting up and down or by using a plate shaker for at least 10 minutes.[2] Visually inspect the wells to confirm complete dissolution before reading the plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, compounds, or media will introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing.

Question: My negative control (untreated cells) shows low viability. What's wrong?

Answer: Low viability in your negative control indicates a problem with your cell culture conditions or the assay procedure itself.

  • Unhealthy Cells: The health of your cells is paramount for reliable results.

    • Solution: Always use cells that are in the logarithmic growth phase and have a viability of >95% before seeding.[3] Avoid using cells that are over-confluent or have been in culture for too many passages.[3]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and assay results.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Practice sterile cell culture techniques to prevent contamination.[3]

  • Suboptimal Culture Conditions: Incorrect media, serum, or incubator conditions can stress the cells.

    • Solution: Use the recommended media and supplements for your specific cell line.[3] Ensure your incubator is calibrated for the correct temperature, CO2 levels, and humidity.

  • Incorrect Seeding Density: Seeding too few cells can result in a weak signal, while too many cells can lead to overgrowth and cell death.

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration.[3][4][5]

Question: I'm not observing a clear dose-dependent effect of this compound.

Answer: The absence of a dose-response curve can be due to several factors related to the compound or the assay itself.

  • Inappropriate Concentration Range: The tested concentrations of this compound may be too high (causing 100% cell death at all concentrations) or too low (having no effect).

    • Solution: Based on published data, the IC50 of this compound derivatives can range from 26.56 µmol/ml to 286.81 µmol/ml in HT29 cells. Start with a broad range of concentrations (e.g., 10 µM to 500 µM) to identify the active range for your specific cell line and compound.

  • Compound Solubility Issues: this compound may not be fully soluble in the culture medium, leading to inaccurate concentrations.

    • Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When diluting in culture medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.

  • Incorrect Incubation Time: The incubation time may be too short or too long to observe a cytotoxic effect.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your cell line and this compound concentration. A typical starting point is 24 to 72 hours.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate cytotoxicity assay for this compound?

A1: The choice of assay depends on the expected mechanism of cytotoxicity.

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity and are good general indicators of cell viability.[1][6] They are widely used and relatively simple to perform.

  • Neutral Red Uptake Assay: This assay assesses the integrity of the lysosomal membrane and is a good indicator of cell viability.[7][8][9]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity and necrosis.[10][11][12]

For initial screening, an MTT or Neutral Red assay is often a good starting point.

Q2: How do I determine the optimal cell seeding density?

A2: The optimal seeding density ensures that cells are in a logarithmic growth phase throughout the experiment.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).[5]

  • Measure cell viability at different time points (e.g., 24, 48, and 72 hours) using your chosen assay.

  • The optimal seeding density is the one that gives a linear increase in signal over the intended duration of your experiment without reaching confluence.[4]

Q3: What controls should I include in my assay?

A3: Proper controls are essential for data interpretation.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effect of the solvent on cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is working correctly.

  • Blank Control: Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance.

Q4: How should I prepare my this compound solutions?

A4:

  • Prepare a high-concentration stock solution of this compound in a sterile, cell culture-grade solvent such as DMSO.

  • Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • The final concentration of the solvent in the culture medium should be kept constant across all wells and should be non-toxic to the cells (typically below 0.5%).

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Cytotoxicity Assays

ParameterRecommended RangeNotes
Cell Line HT29 (colorectal cancer) or other relevant cancer cell linesBased on published literature.[1][10]
Initial Concentration Range 10 µM - 500 µMA broad range is recommended for initial screening to determine the IC50.
Solvent DMSO (cell culture grade)Final concentration should be <0.5%.
Incubation Time 24 - 72 hoursOptimize based on cell line and expected mechanism.

Table 2: Example IC50 Values for this compound Derivatives in HT29 Cells

CompoundIC50 (µmol/ml)Reference
Eugenol (lead compound)172.41
Derivative 926.56
Other Derivatives26.56 - 286.81[1][10]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle and positive controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) seeding 2. Cell Seeding (Optimize Density) cell_culture->seeding attachment 3. Incubation (24h) (Cell Attachment) seeding->attachment treatment 4. This compound Treatment (Dose-Response) attachment->treatment incubation 5. Incubation (24-72h) treatment->incubation assay_reagent 6. Add Assay Reagent (e.g., MTT, Neutral Red) incubation->assay_reagent assay_incubation 7. Incubation (Color Development) assay_reagent->assay_incubation measurement 8. Measurement (Absorbance Reading) assay_incubation->measurement data_analysis 9. Calculate % Viability & IC50 measurement->data_analysis

Caption: Experimental workflow for this compound cytotoxicity assay.

signaling_pathway cluster_cell Cancer Cell Eugenyl_benzoate This compound ROS Increased ROS Eugenyl_benzoate->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Eugenyl Benzoate vs. Eugenol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the antioxidant potential of phenolic compounds is crucial for the innovation of new therapeutic agents. This guide provides an objective comparison of the antioxidant activities of eugenyl benzoate and its parent compound, eugenol, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and eugenol have been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
This compound18.2 µg/mL[1][2]
Eugenol20.20 µg/mL[1][2]
Eugenol41.13 ± 3.50 µM[3]

Note: The IC50 values may vary between studies due to different experimental conditions.

The available data suggests that this compound exhibits slightly higher antioxidant activity in the DPPH assay compared to eugenol, as indicated by its lower IC50 value.[1][2]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods used for evaluating the antioxidant activity of eugenol and can be applied to this compound for a direct comparison.

DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of eugenol and this compound in methanol.

  • Reaction Mixture: Add 1 mL of the sample or standard (e.g., ascorbic acid) solution to 4 mL of the DPPH solution.

  • Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of eugenol and this compound in a suitable solvent.

  • Reaction Mixture: Add 30 µL of the sample or standard (e.g., Trolox) solution to 3.0 mL of the ABTS•+ working solution.

  • Incubation: Mix and incubate the solution at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • TEAC Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).

Protocol:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare various concentrations of eugenol and this compound in a suitable solvent.

  • Reaction Mixture: Add 100 µL of the sample or standard (e.g., FeSO₄) solution to 3 mL of the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µM Fe²⁺ equivalents.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antioxidant activity of this compound and eugenol.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound & Eugenol DPPH_Assay DPPH Assay: - Mix sample with DPPH - Incubate - Measure absorbance at 517 nm Compound_Prep->DPPH_Assay ABTS_Assay ABTS Assay: - Mix sample with ABTS•+ - Incubate - Measure absorbance at 734 nm Compound_Prep->ABTS_Assay FRAP_Assay FRAP Assay: - Mix sample with FRAP reagent - Incubate - Measure absorbance at 593 nm Compound_Prep->FRAP_Assay DPPH_Prep Prepare DPPH reagent DPPH_Prep->DPPH_Assay ABTS_Prep Prepare ABTS•+ reagent ABTS_Prep->ABTS_Assay FRAP_Prep Prepare FRAP reagent FRAP_Prep->FRAP_Assay Calc_Inhibition Calculate % Inhibition DPPH_Assay->Calc_Inhibition ABTS_Assay->Calc_Inhibition Calc_FRAP Calculate FRAP values FRAP_Assay->Calc_FRAP Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50 Calc_TEAC Calculate TEAC values (for ABTS) Calc_Inhibition->Calc_TEAC Comparison Compare antioxidant activities Calc_IC50->Comparison Calc_TEAC->Comparison Calc_FRAP->Comparison

Caption: Workflow for comparing antioxidant activity.

Signaling Pathways

Current research primarily focuses on the direct radical scavenging properties of eugenol and its derivatives, which is a non-enzymatic antioxidant mechanism. The key structural feature responsible for this activity in eugenol is the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals. In this compound, this hydroxyl group is esterified. While this modification might alter the molecule's reactivity and bioavailability, the fundamental antioxidant action is likely still centered around its ability to interact with and neutralize reactive oxygen species. At present, specific signaling pathways modulated by the antioxidant activity of this compound have not been extensively elucidated in the scientific literature.

Conclusion

The available data indicates that this compound possesses slightly superior DPPH radical scavenging activity compared to eugenol. This suggests that the esterification of the phenolic hydroxyl group does not diminish, and may even slightly enhance, its antioxidant potential in this specific assay. For a more comprehensive comparison, further studies employing a wider range of antioxidant assays, such as ABTS and FRAP, are recommended. The detailed protocols provided in this guide offer a standardized approach for conducting such comparative evaluations, which will be invaluable for researchers and professionals in the field of drug development.

References

A Comparative Guide to the Synthesis of Eugenyl Benzoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of flavor and fragrance compounds like eugenyl benzoate presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to inform the selection of the most suitable method based on efficiency, environmental impact, and product characteristics.

This compound, a compound valued for its pleasant, balsamic odor, finds applications in the food, cosmetic, and pharmaceutical industries. Its synthesis typically involves the esterification of eugenol with benzoic acid or its derivatives. While chemical synthesis has been the conventional route, enzymatic synthesis is gaining significant traction as a "green" alternative.

Executive Summary

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Strong acids or bases (e.g., NaOH, pyridine)Lipases (e.g., from Staphylococcus aureus, Rhizomucor miehei)
Reaction Conditions Often requires harsh conditions (e.g., reflux)Mild conditions (near-ambient temperature and pressure)
Yield Variable, reported up to 56.4%Generally higher, up to 75%
Byproducts Can produce undesirable side productsHigh specificity, minimal byproducts
Environmental Impact Use of hazardous reagents and solventsGreener process with biodegradable catalysts
Cost Reagents are often cheaperEnzyme cost can be higher, but reusability is a factor

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of this compound based on published experimental data.

ParameterChemical SynthesisEnzymatic Synthesis (S. aureus lipase)[1]Enzymatic Synthesis (R. miehei lipase)[2]
Reactants Eugenol, Benzoyl ChlorideEugenol, Benzoic AcidEugenol, Benzoic Acid
Catalyst Sodium HydroxideImmobilized Staphylococcus aureus lipaseImmobilized Rhizomucor miehei lipase
Solvent Aqueous NaOH / Ethanol for recrystallizationChloroformNot specified (likely solvent-free or minimal solvent)
Temperature Shaking at room temperature, then reflux for recrystallization41°C50°C
Reaction Time 5 minutes shaking, plus recrystallization timeNot explicitly stated for maximum yield5 hours
Molar Ratio (Acid:Alcohol) Not explicitly provided for optimal yield1.22:1 (Benzoic acid:Eugenol)1:3 (Benzoic acid:Eugenol)
Yield 56.4%[3][4]75%[1]56.3%[2]
Purification Suction filtration and recrystallization[3][4]Not detailed, but enzymatic reactions often yield purer productsNot detailed

Experimental Protocols

Chemical Synthesis: Schotten-Baumann Reaction

A common method for the chemical synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of eugenol with benzoyl chloride in the presence of a base.

Procedure:

  • Eugenol (1.0 g, 6.09 mmol) is dissolved in 20 ml of 10% aqueous sodium hydroxide in a conical flask.[3][4]

  • Benzoyl chloride (2 ml, 17.18 mmol) is added in portions with constant shaking.[3][4]

  • The flask is stoppered and shaken for 5 minutes.[3][4]

  • The resulting solid this compound is collected by suction filtration and washed with deionized water.[3][4]

  • The crude product is then purified by recrystallization from ethanol to yield white needles.[3][4]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis utilizes lipases as biocatalysts to facilitate the esterification of eugenol with benzoic acid under mild conditions.

Procedure (using immobilized Staphylococcus aureus lipase):

  • The reaction mixture is prepared with a specific benzoic acid to eugenol molar ratio (optimized at 1.22).[1]

  • 240 IU of immobilized S. aureus lipase is added as the catalyst.[1]

  • The reaction is carried out in 4.6 ml of chloroform.[1]

  • The mixture is incubated at 41°C with agitation.[1]

  • The product is isolated from the reaction mixture, though specific purification steps are not detailed in the source.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.

ChemicalSynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output Eugenol Eugenol Reaction Schotten-Baumann Reaction (Room Temperature) Eugenol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Aqueous NaOH Base->Reaction Filtration Suction Filtration Reaction->Filtration Byproducts NaCl, Water, Excess Reactants Reaction->Byproducts Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product

Chemical Synthesis Workflow

EnzymaticSynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output Eugenol Eugenol Incubation Esterification (Mild Temperature, e.g., 40-50°C) Eugenol->Incubation BenzoicAcid Benzoic Acid BenzoicAcid->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Solvent Solvent (optional) Solvent->Incubation Separation Product & Enzyme Separation Incubation->Separation Product This compound Separation->Product RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme

Enzymatic Synthesis Workflow

Logical Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis involves a trade-off between several factors. The following diagram outlines the logical considerations.

Comparison cluster_synthesis_choice Choice of Synthesis Method cluster_advantages Advantages cluster_disadvantages Disadvantages Chemical Chemical Synthesis Chem_Adv Lower Reagent Cost Well-established Chemical->Chem_Adv Pros Chem_Disadv Harsh Conditions Byproduct Formation Environmental Concerns Chemical->Chem_Disadv Cons Enzymatic Enzymatic Synthesis Enz_Adv Higher Yield & Purity Mild Conditions Environmentally Friendly High Specificity Enzymatic->Enz_Adv Pros Enz_Disadv Higher Initial Catalyst Cost Potential for Enzyme Deactivation Enzymatic->Enz_Disadv Cons

Comparison of Synthesis Methods

Conclusion

The enzymatic synthesis of this compound presents a compelling alternative to traditional chemical methods, offering higher yields, milder reaction conditions, and a significantly improved environmental profile.[5] The high specificity of lipases reduces the formation of byproducts, often leading to a purer final product and simplifying downstream processing. While the initial cost of enzymes may be higher than that of chemical reagents, the potential for enzyme immobilization and reuse can mitigate this expense.

Conversely, chemical synthesis remains a viable option, particularly when cost of raw materials is the primary driver and the necessary equipment for handling hazardous chemicals is already in place. The Schotten-Baumann reaction is a well-established and rapid method for producing this compound.

For applications in the pharmaceutical and food industries, where product purity and "natural" labeling are paramount, the advantages of enzymatic synthesis are particularly pronounced. As green chemistry principles continue to gain importance, the adoption of biocatalytic methods for the synthesis of compounds like this compound is expected to increase. Researchers and drug development professionals are encouraged to consider the trade-offs outlined in this guide to make an informed decision that aligns with their specific project goals and values.

References

A Comparative Analysis of the Cytotoxic Effects of Eugenyl Benzoate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro cytotoxic profiles of eugenyl benzoate and its derivatives, supported by experimental data and mechanistic insights.

This guide provides a comparative overview of the cytotoxic properties of this compound and its structurally related analogues. By summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways, this document aims to facilitate further research and development in the field of cancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and its analogues has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values obtained from various studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

A study focused on the synthesis and in-vitro activity of this compound derivatives against the HT29 human colorectal cancer cell line yielded a range of IC50 values. Notably, the parent compound, eugenol, was used as a reference.[1] The results demonstrated that specific modifications to the this compound structure could significantly enhance its cytotoxic activity.[1][2]

CompoundTarget Cell LineIC50 (µmol/ml)
Eugenol (Lead Compound)HT29172.41
This compound Derivative 9 *HT29 26.56
Other this compound DerivativesHT2926.56 - 286.81

*Compound 9: 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate[1][2][3][4][5]

Further studies on other eugenol derivatives provide a broader context for understanding the structure-activity relationships governing cytotoxicity. For instance, new natural eugenol derivatives have been synthesized and tested against breast (MCF-7), prostate (PC-3), and ovarian (SKOV3) cancer cell lines, with some compounds exhibiting potent activity.

Experimental Protocols

The evaluation of cytotoxicity is predominantly carried out using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

The MTT assay is a widely used method to assess cell viability and proliferation.[6][7] The protocol involves the following key steps:

  • Cell Plating: Seeding cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubating for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Exposing the cells to various concentrations of the test compounds (this compound and its analogues) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Adding a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) to each well and incubating for 2 to 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6][7]

  • Formazan Solubilization: Adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution (e.g., SDS-HCl), to dissolve the insoluble formazan crystals.[8]

  • Absorbance Measurement: Quantifying the amount of formazan by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and its analogues are mediated through the modulation of specific signaling pathways, primarily leading to apoptosis (programmed cell death).

Bcl-2 Family and Mitochondrial Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis.[9] This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax and Bak).[10] The ratio of these proteins determines the cell's susceptibility to apoptosis.

This compound derivatives have been shown to act as Bcl-2 inhibitors.[1][2][3][4][5] By inhibiting the anti-apoptotic function of Bcl-2, these compounds allow for the activation of pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade.

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax/Bak CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c EB_Analogue This compound Analogue Bcl2 Bcl-2 EB_Analogue->Bcl2 Inhibits Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_inactive Pro-Caspase-3 Apoptosome->Casp3_inactive Activates Casp3_active Active Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis CytoC_cyto->Apaf1

Caption: Bcl-2 Inhibition Pathway by this compound Analogues.

Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway.[11][12] Its activation is a central event that leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis.[13] The activation of caspase-3 can be initiated by upstream initiator caspases, such as caspase-9, which is activated following the formation of the apoptosome.

The experimental workflow to determine caspase-3 activation often involves cell lysis followed by a colorimetric or fluorometric assay that measures the cleavage of a caspase-3-specific substrate.

Caspase3_Activation_Workflow Start Cells Treated with This compound Analogue Incubation Incubation Start->Incubation CellLysis Cell Lysis Incubation->CellLysis AddSubstrate Addition of Caspase-3 Substrate CellLysis->AddSubstrate MeasureSignal Measure Colorimetric/ Fluorometric Signal AddSubstrate->MeasureSignal DataAnalysis Data Analysis (Quantify Caspase-3 Activity) MeasureSignal->DataAnalysis

Caption: Experimental Workflow for Caspase-3 Activity Assay.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[14][15][16] As such, TS is a well-established target for cancer chemotherapy.[14][15][16] Some eugenol derivatives have been shown to exert their antiproliferative effects by inhibiting TS. This inhibition leads to a depletion of dTMP, which in turn disrupts DNA synthesis and triggers cell death.

TS_Inhibition_Pathway EB_Analogue Eugenol Derivative TS Thymidylate Synthase (TS) EB_Analogue->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNASynthesis DNA Synthesis & Repair dTMP->DNASynthesis CellDeath Cell Death DNASynthesis->CellDeath Disruption leads to

Caption: Mechanism of Thymidylate Synthase Inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of Eugenyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Eugenyl benzoate, a derivative of the naturally occurring phenolic compound eugenol, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, demonstrating notable anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

Anticancer Activity: Targeting Colorectal Cancer

A significant body of research on this compound derivatives has focused on their potential as anticancer agents, particularly against colorectal cancer. A study by Fadilah et al. explored a series of ten synthesized this compound derivatives for their in vitro cytotoxic activity against the HT29 human colorectal cancer cell line.[1][2][3][4][5][6] The study aimed to identify novel inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, which is often overexpressed in cancer cells and contributes to their survival.[1][2][3]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of the synthesized this compound derivatives against the HT29 cell line.

Compound NumberR1 Substituent (Benzoate Ring)R2 Substituent (Eugenol Allyl Group)IC50 (µM)[1][2][3][4][5][6]
1 2-OH-CH2-CH=CH2100.35
2 2-OH, 3-NH2-CH2-CH=CH2286.81
3 2,3,4-tri-OH-CH2-CH=CH2148.72
4 2,3-di-OH, 4-OCH3-CH2-CH=CH2183.41
5 2,3-di-OH-CH2-CH=CH2119.52
6 2,3-di-OH, 4-NH2-CH2-CH=CH2212.45
7 2,3-di-OH-CH2-CH(OH)-CH2Cl75.23
8 2-OH-CH2-CH(OH)-CH2I55.65
9 2-OH-(2S)-2,3-dihydroxypropyl26.56
10 2-OH-(2R)-2,3-dihydroxypropyl31.02
Eugenol --172.41
Structure-Activity Relationship (SAR) Insights

The quantitative structure-activity relationship (QSAR) analysis revealed that the hydrophobicity (LogP) and molar refractivity (CMR) of the derivatives significantly influence their cytotoxic activity, with hydrophobicity playing a more dominant role.[1][2][4]

Key SAR observations include:

  • Modification of the Allyl Group: The most potent compounds were those with modifications to the allyl side chain of the eugenol moiety. Specifically, the dihydroxylation of the allyl group to form dihydroxypropyl derivatives (compounds 9 and 10 ) led to a significant increase in anticancer activity compared to the parent eugenol and other derivatives.[1][2][3] This suggests that increasing the polarity and hydrogen bonding capacity at this position is beneficial for activity. The addition of a terminal hydroxyl group can increase the octanol-water partition coefficient and topological polar surface area (TPSA), potentially enhancing anticancer activity.[1][2]

  • Halogenation of the Allyl Group: The introduction of a hydroxyl and a halogen (chloro or iodo) group to the allyl chain (compounds 7 and 8 ) also resulted in enhanced cytotoxicity.[1][2][3]

  • Substitution on the Benzoate Ring: The nature and position of substituents on the benzoate ring influenced the activity, though to a lesser extent than modifications on the allyl group. The presence of hydroxyl and amino groups showed variable effects.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Allyl_Mod Allyl Group Modification Scaffold->Allyl_Mod Dihydroxylation, Halohydrination Benzoate_Mod Benzoate Ring Substitution Scaffold->Benzoate_Mod Hydroxylation, Amination Activity Increased Anticancer Activity (Lower IC50) Allyl_Mod->Activity Significant Enhancement Benzoate_Mod->Activity Moderate Influence

Experimental Protocols

Synthesis of this compound Derivatives: The synthesis involved several chemical reactions, including esterification, demethylation, halohydrin formation, and Sharpless dihydroxylation.[1][2][3] For instance, compounds 1-4 were synthesized through an esterification reaction between eugenol and various substituted benzoic acids.[3] Further modifications, such as demethylation and reactions at the allyl group (halohydrin reaction and Sharpless dihydroxylation), were performed to yield the other derivatives.[3]

Cytotoxicity Assay (MTT Assay): The in vitro cytotoxic activity of the synthesized compounds was evaluated against the HT29 colorectal cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • HT29 cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the this compound derivatives and incubated for another 24 hours.

  • After incubation, the medium was replaced with MTT solution, and the plates were incubated for 4 hours.

  • The formazan crystals formed were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[3]

MTT_Workflow A Seed HT29 Cells in 96-well plate B Treat with This compound Derivatives A->B C Incubate for 24h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Dissolve Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Antimicrobial and Antioxidant Activities

A study by da Silva et al. investigated the antibacterial and antioxidant activities of a series of 19 eugenol derivatives, including several eugenyl benzoates. This provides valuable comparative data for these biological activities.

Comparative Antibacterial Activity

The antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, and the minimum inhibitory concentration (MIC) was determined.

CompoundR Group (Ester)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs K. pneumoniaeMIC (µg/mL) vs B. cereus
Eugenol -1000>100010001000
Derivative 8 4-Nitrobenzoyl>1000500>1000>1000
Derivative 16 Epoxide (on allyl)>1000>1000500500

Note: The original paper includes a wider range of derivatives; selected examples are presented here for brevity.

Comparative Antioxidant Activity

The antioxidant potential of the derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

CompoundR Group (Ester)IC50 (µg/mL)
Eugenol -4.38
This compound Benzoyl>100
Derivative with free -OH -(Lower IC50 values)
Trolox (Standard) -16.00
Structure-Activity Relationship (SAR) Insights

Antibacterial Activity:

  • The modifications on the eugenol scaffold led to derivatives with promising antibacterial potential, in some cases exhibiting lower MIC values than eugenol itself.

  • Interestingly, some derivatives were active against bacterial strains for which eugenol was inactive, indicating an expanded spectrum of action. For example, the 4-nitrobenzoyl derivative (Derivative 8 ) showed activity against E. coli, while eugenol did not.

  • Modification of the allyl group, such as epoxidation (Derivative 16 ), also conferred potent activity against certain strains like K. pneumoniae and B. cereus.

Antioxidant Activity:

  • The antioxidant activity of eugenol is largely attributed to its free phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.

  • Esterification of this hydroxyl group, as in the case of this compound, resulted in a significant reduction in antioxidant activity (higher IC50 values).

  • Structural modifications that retain or introduce free hydroxyl groups are crucial for maintaining or enhancing antioxidant capacity.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method):

  • Bacterial strains are cultured in appropriate broth media.

  • A serial dilution of the test compounds is prepared in a 96-well microplate.

  • A standardized inoculum of each bacterial strain is added to the wells.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging):

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

While a comprehensive SAR study specifically on a series of this compound derivatives for anti-inflammatory activity is less documented in the readily available literature, studies on eugenol and its other derivatives provide insights into the structural requirements for this activity. Eugenol itself is known to inhibit pro-inflammatory mediators. A study by V. et al. on novel eugenol derivatives demonstrated their potential as anti-inflammatory agents by evaluating their ability to inhibit protein denaturation, a well-documented cause of inflammation.[7]

Comparative Anti-inflammatory Activity

The in vitro anti-inflammatory activity was assessed by the albumin denaturation method.

Compound% Inhibition of Albumin Denaturation (at 400 µM)[7]
Derivative 1f 85%
Diclofenac Sodium (Standard) 90%

Note: "Derivative 1f" in the cited study is a specific synthesized eugenol derivative, not a simple benzoate.

Structure-Activity Relationship (SAR) Insights
  • The anti-inflammatory activity of eugenol derivatives is often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

  • The design of novel eugenol derivatives with enhanced anti-inflammatory potential often involves modifications that improve their interaction with specific biological targets, such as PPARγ.[8][9][10]

  • The overall lipophilicity and electronic properties of the molecule play a crucial role in its anti-inflammatory action.

Experimental Protocols

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay):

  • A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

  • Different concentrations of the test compounds are added to the BSA solution.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a certain period, followed by heating to induce denaturation (e.g., 72°C).

  • After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).

  • The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Conclusion

The structure-activity relationship analysis of this compound derivatives reveals distinct structural requirements for different biological activities. For anticancer activity against colorectal cancer, modifications at the allyl group, particularly dihydroxylation, are highly favorable. In contrast, for antioxidant activity, the presence of a free phenolic hydroxyl group is paramount, and its esterification in this compound is detrimental. For antibacterial activity, various modifications on both the allyl group and the benzoate ring can lead to potent and selective agents. While the SAR for anti-inflammatory activity is still being fully elucidated for a broad range of eugenyl benzoates, the core eugenol structure provides a strong foundation for designing new anti-inflammatory agents. This comparative guide highlights the potential of this compound as a versatile scaffold for the development of novel therapeutics and underscores the importance of targeted structural modifications to optimize a desired biological activity.

References

A Comparative Guide to Validating the Purity and Identity of Synthesized Eugenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity and identity of synthesized Eugenyl benzoate. It offers detailed experimental protocols, presents quantitative data in structured tables, and visually represents experimental workflows to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to this compound and the Importance of Purity Validation

This compound is an aromatic ester synthesized from eugenol, a natural compound found in clove oil, and benzoic acid. It finds applications in the fragrance, flavor, and pharmaceutical industries. For use in research and drug development, ensuring the high purity and correct chemical identity of synthesized this compound is paramount. Impurities can lead to erroneous experimental results, side effects in pharmacological studies, and issues with regulatory compliance. Therefore, robust analytical validation is a critical step in the synthesis workflow.

This guide explores common and effective chromatographic and spectroscopic techniques for the comprehensive analysis of this compound.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are powerful for separating this compound from potential impurities, starting materials (eugenol and benzoic acid), and reaction byproducts.

Comparison of Chromatographic Techniques
Technique Principle Primary Use for this compound Advantages Limitations
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1][2]Rapid, qualitative monitoring of reaction progress and preliminary purity assessment.Simple, fast, and cost-effective.[3] Requires minimal sample.Limited resolution and not quantitative.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3]Quantitative purity determination and impurity profiling.High resolution, sensitivity, and suitable for non-volatile compounds.[4]More complex instrumentation and higher cost compared to TLC.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[6]Identification and quantification of volatile impurities and confirmation of product identity.High sensitivity and provides structural information from mass spectra.[6]Requires the analyte to be volatile and thermally stable.[4]
Experimental Protocols: Chromatographic Methods

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v or 9:1 v/v) is a good starting point for aromatic esters. The polarity can be adjusted to achieve optimal separation (an Rf value of ~0.3-0.5 for the product).

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.

    • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm). This compound, being aromatic, should be UV active.

  • Data Analysis: Calculate the Retention Factor (Rf) for each spot. A single spot for the purified product indicates high purity. The presence of other spots suggests impurities.

2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for aromatic compounds.[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 254 nm).

  • Sample Preparation: Prepare a standard solution of pure this compound and a solution of the synthesized product at a known concentration in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the standard and sample solutions.

    • Record the chromatograms.

  • Data Analysis: Determine the retention time of this compound from the standard. The purity of the synthesized product can be calculated based on the peak area percentage of the main peak in the sample chromatogram.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject a small volume of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum.[9] The purity can be estimated from the relative peak area in the TIC.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound, confirming its identity.

Comparison of Spectroscopic Techniques
Technique Principle Information Provided for this compound Advantages Limitations
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[10]Presence of functional groups (e.g., C=O of the ester, C=C of the aromatic rings, C-O bonds).[11]Fast, non-destructive, and provides a unique "fingerprint" for the molecule.Does not provide detailed information on the carbon-hydrogen framework.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Exploits the magnetic properties of hydrogen nuclei to provide information about their chemical environment.Number of different types of protons, their chemical environment, and their connectivity.Provides detailed structural information.Requires more expensive instrumentation and deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy Similar to ¹H-NMR but observes the carbon nuclei.[12]Number of different types of carbon atoms in the molecule.Complements ¹H-NMR for complete structural elucidation.Lower sensitivity than ¹H-NMR, requiring longer acquisition times or more concentrated samples.[12]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[9]Molecular weight and fragmentation pattern, which can be used to confirm the structure.High sensitivity and provides molecular weight information.Can be destructive to the sample.
Expected Spectroscopic Data for this compound
Technique Expected Data
FT-IR (cm⁻¹) ~1735 (C=O, ester stretch), ~1600, 1510, 1450 (C=C, aromatic ring stretch), ~1270, 1120 (C-O, ester stretch).
¹H-NMR (CDCl₃, ppm) δ ~8.2 (d, 2H, benzoate ortho-H), ~7.6 (t, 1H, benzoate para-H), ~7.5 (t, 2H, benzoate meta-H), ~7.0-6.8 (m, 3H, eugenyl aromatic-H), ~6.0 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH ₂), ~3.8 (s, 3H, -OCH₃), ~3.4 (d, 2H, -CH₂-CH=CH₂).
¹³C-NMR (CDCl₃, ppm) δ ~165 (C=O, ester), ~151, 140, 138, 133, 130, 129, 128, 122, 120, 115, 113 (aromatic and vinyl carbons), ~56 (-OCH₃), ~40 (-CH₂-).
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at 268. Key fragments at 105 (benzoyl cation) and 163 (eugenyl fragment).[9]
Experimental Protocols: Spectroscopic Methods

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Procedure:

    • Obtain a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Place the sample in the spectrometer and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Procedure:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to obtain a homogeneous magnetic field.

    • Acquire the ¹H-NMR spectrum.

    • Acquire the ¹³C-NMR spectrum (this will take longer than the ¹H spectrum).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for GC-MS. Electrospray Ionization (ESI) is often used for LC-MS.

  • Procedure: The sample is introduced into the ion source, ionized, and the resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it to known fragmentation patterns of similar compounds.

Workflow and Data Interpretation

The validation process typically follows a logical workflow to ensure both the purity and correct identity of the synthesized this compound.

Validation Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_identity Identity Confirmation Synthesis This compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Purification->TLC Initial Check HPLC HPLC TLC->HPLC Quantitative Analysis GCMS_Purity GC-MS HPLC->GCMS_Purity Volatile Impurities FTIR FT-IR GCMS_Purity->FTIR Structural Confirmation NMR ¹H & ¹³C NMR FTIR->NMR Detailed Structure MS Mass Spectrometry NMR->MS Molecular Weight Final Final MS->Final Validated Product

Caption: A typical workflow for the validation of synthesized this compound.

Logical Relationship of Validation Techniques

The different analytical techniques provide complementary information to build a complete picture of the synthesized compound's purity and identity.

Logical Relationships cluster_Purity Purity cluster_Identity Identity Synthesized Product Synthesized Product TLC Single Spot? Synthesized Product->TLC HPLC Peak Area % Synthesized Product->HPLC GC-MS TIC Purity Synthesized Product->GC-MS FT-IR Functional Groups Synthesized Product->FT-IR NMR Connectivity Synthesized Product->NMR MS Molecular Weight Synthesized Product->MS Conclusion Purity & Identity Confirmed TLC->Conclusion HPLC->Conclusion GC-MS->Conclusion FT-IR->Conclusion NMR->Conclusion MS->Conclusion

Caption: Interrelation of analytical techniques for comprehensive validation.

Conclusion

A multi-technique approach is essential for the robust validation of synthesized this compound. Chromatographic methods, particularly HPLC, are indispensable for accurate purity determination, while spectroscopic techniques like NMR and FT-IR are crucial for unequivocal identity confirmation. GC-MS serves as a powerful tool for both purity assessment of volatile components and structural elucidation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently validate the quality of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent studies.

References

Eugenyl benzoate vs. other benzoate esters in antimicrobial efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimicrobial Efficacy of Eugenyl Benzoate and Other Benzoate Esters

For researchers and professionals in drug development, understanding the nuances of antimicrobial efficacy among related compounds is critical. This guide provides an objective comparison of this compound's performance against other benzoate esters, supported by experimental data from various scientific studies.

Comparative Antimicrobial Efficacy: A Tabular Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and other benzoate esters against a range of microorganisms. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

CompoundMicroorganismMICSource
This compound Staphylococcus aureus (ATCC 25923)3.2 mg/mL[1]
Escherichia coli (ATCC 25922)3.2 mg/mL[1]
Pseudomonas aeruginosa (ATCC 27853)6.4 mg/mL[1]
Candida albicans (ATCC 10231)3.2 mg/mL[1]
Methyl Benzoate Pseudomonas aeruginosa (PAO1)>4 mg/mL[2]
Staphylococcus aureus (ATCC 25923)>4 mg/mL[2]
Methyl 4-chlorobenzoate Pseudomonas aeruginosa (PAO1)0.25 mg/mL[2]
Staphylococcus aureus (ATCC 25923)0.5 mg/mL[2]
Methyl 4-methoxybenzoate Pseudomonas aeruginosa (PAO1)1 mg/mL[2]
Staphylococcus aureus (ATCC 25923)1 mg/mL[2]
Methyl 4-nitrobenzoate Pseudomonas aeruginosa (PAO1)0.5 mg/mL[2]
Staphylococcus aureus (ATCC 25923)0.25 mg/mL[2]
Sodium Benzoate Porphyromonas gingivalis26,650 µM[3]
Gram-positive cocci>106,590 µM[3]
Eugenol (for comparison) Staphylococcus aureus1000 µg/mL[4][5]
Listeria monocytogenes1000 µg/mL[4]
Escherichia coli312.5 µg/mL[6]

From the available data, it is noted that substitutions on the phenyl ring of benzoate esters significantly influence their antimicrobial activity. For instance, methyl 4-chlorobenzoate and methyl 4-nitrobenzoate exhibit potent activity at lower concentrations compared to the unsubstituted methyl benzoate[2]. One study highlighted that the antibacterial activity of this compound was stronger than its parent compound, eugenol[1].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for determining Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Broth Microdilution Method (for Eugenyl Esters)

This method was utilized to determine the MIC of eugenyl esters against various bacteria and fungi[1].

  • Microorganism Preparation : Bacterial and fungal strains were cultured on appropriate agar plates and incubated. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution : The eugenyl esters were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration and then serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation : Each well was inoculated with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Incubation : The plates were incubated at 35°C for 20 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Agar Dilution Method (for Methyl Benzoate Derivatives)

This method was employed to assess the antibacterial activity of methyl benzoate derivatives[2].

  • Medium Preparation : A series of agar plates containing different concentrations of the test compounds were prepared by adding appropriate amounts of the dissolved compounds to molten Mueller-Hinton agar.

  • Inoculum Preparation : Bacterial strains (Pseudomonas aeruginosa and Staphylococcus aureus) were grown in nutrient broth, and the culture was diluted to achieve a final inoculum of 10^4 CFU per spot.

  • Inoculation : A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the agar plates.

  • Incubation : The plates were incubated at 37°C for 24 hours.

  • MIC Determination : The MIC was recorded as the lowest concentration of the compound that prevented any visible bacterial growth on the agar surface.

Visualizing Experimental Workflow and Proposed Mechanism

To further elucidate the processes involved in antimicrobial efficacy testing and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microorganism Microorganism Culture Inoculation Inoculation of Microorganism Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation for Growth Incubation->Observation MIC Determine MIC Observation->MIC

Figure 1: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Benzoate_Antimicrobial_Mechanism cluster_cell Microbial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Disruption of Ion Gradient DNA DNA Cytoplasm->DNA Inhibition of Replication/Transcription Enzymes Key Metabolic Enzymes Enzymes->Cytoplasm Metabolic Disruption Benzoate Benzoate Ester Benzoate->CellMembrane Increased Permeability Benzoate->Enzymes Inhibition

Figure 2: Proposed antimicrobial mechanism of action for benzoate esters.

References

Cross-validation of Eugenyl benzoate's anticancer effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eugenyl benzoate, a derivative of the naturally occurring phenolic compound eugenol, has emerged as a molecule of interest in anticancer research. This guide provides a comparative overview of the experimental evidence for this compound's anticancer effects, drawing on available data from studies on various cancer cell lines. While direct comparative studies across multiple cell lines are limited, this document synthesizes existing findings to offer a preliminary guide for researchers.

Quantitative Analysis of Cytotoxicity

The primary quantitative data for the anticancer effects of this compound and its derivatives comes from cytotoxicity assays, most notably determining the half-maximal inhibitory concentration (IC50). A significant study by Fadilah et al. synthesized and evaluated a series of ten novel this compound derivatives against the human colorectal carcinoma cell line, HT-29.[1][2][3][4][5] The results, as determined by the MTT assay, are summarized below.

CompoundCancer Cell LineIC50 (µM) [a]
This compound Derivatives
4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate (9)HT-2926.56 ± 0.52
Other Synthesized Derivatives (1-8, 10)HT-2928.33 - 286.81
Precursor/Related Compounds
EugenolHT-29172.41
EugenolHCT-11622.3
EugenolWiDr26.7

[a] Data presented as mean ± standard deviation where available.

It is important to note that much of the available research focuses on eugenol, the precursor to this compound. For context, eugenol has demonstrated cytotoxic effects against a broader range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), melanoma, and leukemia.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies.

Cell Culture and Maintenance
  • Cell Lines: HT-29 (human colorectal carcinoma), HCT-116 (human colorectal carcinoma), and WiDr (human colon adenocarcinoma) cells were the primary lines used in the cited studies for this compound and related compounds.

  • Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), HEPES, and GlutaMAX. The medium also contained penicillin-streptomycin to prevent bacterial contamination.[1]

  • Incubation Conditions: Cells were maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2 and 95% O2.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3 x 10^4 cells per 100 µL of medium and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives or eugenol). Control wells received the vehicle (e.g., DMSO) at a corresponding dilution.[1]

  • Incubation: The plates were incubated for another 24 hours under standard culture conditions.[1]

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 3-4 hours.[1]

  • Formazan Solubilization: After the incubation with MTT, a stopper reagent (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance was measured at a wavelength of 595 nm using an ELISA reader. The IC50 value was calculated from the dose-response curve.[1]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, research on its derivatives and its precursor, eugenol, provides significant insights into its potential mechanisms of action.

Inhibition of BCL-2

The primary mechanism of action proposed for the synthesized this compound derivatives in HT-29 cells is the inhibition of the anti-apoptotic protein BCL-2.[1][4][5] Overexpression of BCL-2 is a known factor in the survival and proliferation of cancer cells.[1] By inhibiting BCL-2, this compound derivatives are thought to promote apoptosis.

BCL2_Inhibition cluster_cell Cancer Cell EB This compound Derivatives BCL2 BCL-2 EB->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits

Caption: Inhibition of BCL-2 by this compound derivatives, leading to apoptosis.

Potential Apoptotic Pathways Inferred from Eugenol Studies

Studies on eugenol suggest that this compound may also induce apoptosis through the modulation of other signaling pathways. In various cancer cell lines, eugenol has been shown to downregulate key pro-survival and proliferative pathways.

Inferred_Pathways cluster_pathways Potential Downstream Effects Eugenol Eugenol (this compound precursor) NFkB NF-κB Eugenol->NFkB beta_catenin β-catenin Eugenol->beta_catenin E2F1 E2F1 Eugenol->E2F1 CyclinD1 Cyclin D1 Eugenol->CyclinD1 Proliferation Cell Proliferation NFkB->Proliferation beta_catenin->Proliferation Survivin Survivin E2F1->Survivin Apoptosis Apoptosis Survivin->Apoptosis Inhibits CyclinD1->Proliferation

Caption: Inferred signaling pathways based on eugenol studies.

Experimental Workflow

The general workflow for assessing the anticancer effects of this compound is as follows:

Experimental_Workflow cluster_workflow General Experimental Process Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound Culture->Treatment Incubation Incubation (e.g., 24h) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for BCL-2) Assays->Mechanism Data Data Analysis (IC50, Apoptosis Rate) Viability->Data Apoptosis->Data Mechanism->Data

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The available data, primarily from studies on its derivatives and its precursor, suggest that this compound holds promise as an anticancer agent, particularly for colorectal cancer. The inhibition of BCL-2 appears to be a key mechanism of action. However, to fully validate its potential, further research is imperative. Specifically, direct comparative studies of this compound across a diverse panel of cancer cell lines are needed to establish its spectrum of activity. Furthermore, more in-depth mechanistic studies, including analysis of apoptosis rates, caspase activation, and effects on a wider range of signaling pathways, will be crucial for its future development as a potential therapeutic.

References

In Vivo vs. In Vitro Efficacy of Eugenyl Benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of drug discovery. Eugenyl benzoate derivatives have emerged as a promising class of compounds, demonstrating notable biological activities, particularly in the realm of anticancer research. This guide provides a comparative analysis of the in vitro and available in vivo efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising area of study.

I. Comparative Efficacy Data

The primary focus of research on this compound derivatives has been their in vitro anticancer properties. A key study by Fadilah et al. synthesized and evaluated a series of ten novel this compound derivatives for their cytotoxic activity against the HT29 human colorectal cancer cell line.[1][2][3][4] The results, summarized in the table below, highlight the potential of these compounds as Bcl-2 inhibitors.[1][2][3][4]

Compound IDDerivative NameIC50 (µg/mL)
1 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate172.41
2 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-amino-5-hydroxybenzoate286.81
3 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate112.51
4 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4-dihydroxy-5-methoxybenzoate158.49
5 4-(prop-2-en-1-yl)-2-hydroxyphenyl 2-hydroxybenzoate89.34
6 4-(prop-2-en-1-yl)-2-hydroxyphenyl 2-amino-5-hydroxybenzoate143.18
7 4-(3-chloro-2-hydroxypropyl)-2-hydroxyphenyl 2-hydroxybenzoate65.46
8 4-(3-chloro-2-hydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate45.89
9 4-(2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate26.56
10 4-(2,3-dihydroxypropyl)-2-methoxyphenyl 3,4,5-trihydroxybenzoate78.92
Eugenol (Lead Compound)172.41

Table 1: In Vitro Cytotoxicity of this compound Derivatives against HT29 Colorectal Cancer Cells. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher cytotoxic activity.

It is important to note that comprehensive in vivo efficacy data for this specific set of this compound derivatives is not yet available in the published literature. However, studies on eugenol and its other derivatives have shown promising anticancer effects in animal models. For instance, eugenol has been reported to reduce tumor size in a mouse model of lung carcinogenesis and inhibit tumor progression in a xenograft model of non-small cell lung cancer.[5] These findings suggest that the potent in vitro activity of this compound derivatives may translate to in vivo efficacy, warranting further investigation in animal models of colorectal cancer.

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on the HT29 colorectal cancer cell line.

Materials:

  • HT29 human colorectal cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HT29 cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. In Vivo Tumor Xenograft Model (General Protocol)

While specific in vivo data for the this compound derivatives in Table 1 is pending, a general protocol for evaluating anticancer compounds in a colorectal cancer xenograft model is provided below. This methodology is commonly used to assess the in vivo efficacy of potential drug candidates.

Objective: To evaluate the tumor growth inhibitory effect of a test compound in an immunodeficient mouse model bearing human colorectal cancer xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • HT29 human colorectal cancer cells

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound (this compound derivative)

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: HT29 cells are cultured, harvested, and resuspended in a sterile medium, sometimes mixed with Matrigel.

  • Tumor Cell Implantation: A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

III. Visualizing the Mechanism of Action

This compound derivatives have been identified as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4] Bcl-2 is a key regulator of the intrinsic pathway of apoptosis (programmed cell death). By inhibiting Bcl-2, these derivatives can promote the apoptotic process in cancer cells.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Bak Bak Bcl2->Bak inhibits CytoC Cytochrome c Bax->CytoC release Bak->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax activates Apoptotic_Stimuli->Bak activates Eugenyl_Benzoate This compound Derivatives Eugenyl_Benzoate->Bcl2 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy (Proposed) Cell_Culture HT29 Cell Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Xenograft HT29 Xenograft Model in Mice Tumor_Growth Tumor Growth Xenograft->Tumor_Growth InVivo_Treatment Treatment with This compound Derivatives Tumor_Growth->InVivo_Treatment Tumor_Measurement Tumor Volume/Weight Measurement InVivo_Treatment->Tumor_Measurement Efficacy_Assessment Efficacy Assessment Tumor_Measurement->Efficacy_Assessment

References

Validating the Mechanism of Apoptosis Induction by Eugenyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptosis-inducing potential of Eugenyl benzoate and its alternatives, Salicylic acid and Gallic acid. Due to the limited direct experimental data on this compound, this guide draws upon research on its derivatives and its parent compound, eugenol, to present a putative mechanism of action. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Comparison of Apoptotic Mechanisms and Signaling Pathways

This compound: The primary proposed mechanism of apoptosis induction by this compound derivatives is through the inhibition of the anti-apoptotic protein Bcl-2.[1][2] By binding to Bcl-2, these compounds may disrupt its function of preventing the release of pro-apoptotic factors from the mitochondria, thereby initiating the intrinsic apoptotic pathway. This proposed mechanism is supported by molecular docking studies showing hydrogen bonding between this compound derivatives and the Bcl-2 protein.[2]

Salicylic Acid: Salicylic acid has been shown to induce apoptosis in various cancer cell lines.[3] Its mechanism is linked to the nitric oxide (NO) signaling pathway, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio promotes mitochondrial membrane permeabilization and the subsequent activation of the caspase cascade.

Gallic Acid: Gallic acid is a well-documented apoptosis inducer that acts through multiple pathways. It can trigger the intrinsic pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-9 and caspase-3.[4] Additionally, Gallic acid can initiate the extrinsic pathway by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8.[4]

Signaling Pathway Diagrams

Below are the proposed and established signaling pathways for apoptosis induction by this compound, Salicylic acid, and Gallic acid.

Eugenyl_Benzoate_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis EB This compound Derivatives Bcl2 Bcl-2 EB->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound derivatives.

Salicylic_Acid_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis SA Salicylic Acid NO Nitric Oxide (NO) SA->NO Induces Bcl2 Bcl-2 (Anti-apoptotic) NO->Bcl2 Downregulates Bax Bax (Pro-apoptotic) NO->Bax Upregulates CytoC Cytochrome c Bax->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathway induced by Salicylic acid via Nitric Oxide signaling.

Gallic_Acid_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway GA Gallic Acid Fas Fas Receptor GA->Fas Upregulates Mito Mitochondrion GA->Mito Disrupts Membrane Potential Caspase8 Caspase-8 Fas->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation CytoC Cytochrome c Mito->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dual apoptotic pathways (intrinsic and extrinsic) induced by Gallic acid.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the cytotoxic and apoptotic effects of this compound derivatives, Salicylic acid, and Gallic acid in various cancer cell lines. It is important to note that the experimental conditions, such as cell lines and incubation times, vary between studies, which may affect direct comparisons.

Table 1: IC50 Values for this compound Derivatives in HT29 Colon Cancer Cells [1]

CompoundIC50 (µM)
4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate26.56 ± 0.52
Eugenol (parent compound)172.41
Other this compound derivatives28.18 - 286.81

Table 2: Apoptotic Effects of Salicylic Acid on Hepatoma (Bel-7402) Cells after 24 hours [3]

ConcentrationEarly Apoptosis (%)Late Apoptosis (%)
Control2.53.8
100 µM3.7-
500 µM6.8-
1 mM8.5-
5 mM12.725.8
10 mM14.532.6

Table 3: Apoptotic Effects of Gallic Acid on Jurkat (Leukemia) Cells after 48 hours [5]

ConcentrationApoptosis (%)
Control3.80
10 µM25
30 µM35
50 µM50
80 µM86

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., HT29, Bel-7402, Jurkat)

    • Culture medium

    • This compound, Salicylic acid, or Gallic acid

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with test compounds as described for the MTT assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Protein Expression Analysis

3. Western Blot for Bcl-2 and Caspase-3

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with test compounds, then lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate for desired time treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilization solution incubate3->add_solvent read_absorbance Read absorbance at 570nm add_solvent->read_absorbance analyze Analyze data read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

AnnexinV_Workflow start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analyze Analyze Bands detection->analyze

Caption: General workflow for Western blot analysis of apoptotic proteins.

References

Safety Operating Guide

Proper Disposal of Eugenyl Benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of eugenyl benzoate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Impervious and fire/flame-resistant clothing should be worn.[1] Protective gloves are also required.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1]

Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation risks.[1][3] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. The following steps provide a general framework based on established laboratory waste management practices.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is contaminated with other substances. If it is mixed with other chemicals, the disposal protocol must account for all components of the mixture.

  • Segregate from Incompatible Materials: Store this compound waste separately from strong oxidizing agents, strong acids, and strong alkalis to prevent hazardous reactions.[2]

  • Use Designated Containers: Place this compound waste in a dedicated, properly labeled waste container.[4]

Step 2: Container Selection and Labeling

  • Choose Appropriate Containers: Waste containers must be chemically compatible with this compound, free from damage, and have a secure, leak-proof closure.[5] For liquid waste, use a bottle with a screw cap. For solid waste, a securely sealed container is necessary.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container. This is crucial for tracking accumulation times.

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[5]

  • Storage Limits: Adhere to the volume and time limits for hazardous waste accumulation as defined by regulations such as the Resource Conservation and Recovery Act (RCRA).[5] Many academic laboratories have a maximum storage time of six to twelve months for hazardous waste.[6]

  • Secondary Containment: It is best practice to use secondary containment systems to prevent the spread of material in case of a spill.[5]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[5][7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the chemical waste.

  • Complete Waste Pickup Forms: Fill out any required waste pickup forms, providing accurate information about the waste composition and volume.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all regulatory requirements.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material to soak up the this compound. For solid spills, carefully sweep up the material, avoiding dust generation.[2][3]

  • Collect and Dispose: Place the collected material into a suitable, closed container for disposal as hazardous waste.[2][3]

  • Decontaminate: Clean the spill area. A 10% caustic solution has been suggested for decontamination of the spill site.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

IV. Regulatory Framework

The disposal of laboratory chemical waste is governed by several regulations. In the United States, the primary regulations include:

  • Resource Conservation and Recovery Act (RCRA): This act establishes the framework for the proper management of hazardous and non-hazardous solid waste.[5]

  • Environmental Protection Agency (EPA) Regulations: The EPA's Subpart K regulations provide specific guidelines for managing hazardous waste in academic laboratories.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates requirements for container safety and worker protection.[5]

It is imperative for each laboratory to develop a Laboratory Management Plan that outlines best practices for waste management in accordance with these regulations.[6]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EugenylBenzoateDisposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste (Pure or Mixed?) ppe->assess pure Pure this compound assess->pure Pure mixed Mixed with Other Chemicals assess->mixed Mixed (Identify all components) container Select Chemically Compatible, Labeled Hazardous Waste Container pure->container mixed->container transfer Transfer Waste to Container container->transfer storage Store in Designated Satellite Accumulation Area transfer->storage ehs Contact Environmental Health and Safety (EHS) for Pickup storage->ehs end Professional Disposal by Licensed Facility ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Eugenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Eugenyl Benzoate

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use of this compound (CAS No. 531-26-0), ensuring the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended protective equipment when handling this compound.

Protection Type Equipment Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To prevent eye contact with dust or splashes.
Skin Protection Fire/flame resistant and impervious clothing; protective gloves.[1][2]To prevent skin contact.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1] A dust respirator may also be appropriate.[2]To prevent inhalation of dust or vapors.[3]
First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a laboratory fume hood is recommended where possible.[2]

  • PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves are free of tears and safety goggles are not compromised.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.

Handling and Use
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][3]

  • Prevent Dust and Aerosol Formation: Handle the substance in a manner that minimizes the generation of dust and aerosols.[1][3]

  • Ignition Sources: Keep this compound away from all sources of ignition.[2][3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage
  • Container: Store in a tightly closed container.[3]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place.[1][3] Recommended long-term storage is at -20°C, and short-term storage is at 2-8°C.[3]

  • Compatibility: Avoid storing with strong oxidizing/reducing agents and strong acids/alkalis.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in suitable, closed containers clearly labeled for disposal.[1][3]

  • Regulatory Compliance: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][3]

  • Environmental Precautions: Prevent the chemical from entering drains or the environment.[1][3] Discharge into the environment should be avoided.[1] In case of a spill, contain it and clean it up immediately, placing the waste into a suitable container for disposal.[2]

Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal Check Ventilation Ensure Adequate Ventilation Inspect PPE Inspect Personal Protective Equipment Verify Emergency Equipment Check Eyewash Station & Safety Shower Wear PPE Wear Appropriate PPE Verify Emergency Equipment->Wear PPE Avoid Contact Avoid Skin and Eye Contact Minimize Dust Prevent Dust/ Aerosol Formation Control Ignition Eliminate Ignition Sources Store Securely Store in Tightly Closed Container Control Ignition->Store Securely Store Cool & Dry Keep in Cool, Dry, Well-Ventilated Area Collect Waste Collect in Labeled Closed Containers Store Cool & Dry->Collect Waste Follow Regulations Dispose According to Regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eugenyl benzoate
Reactant of Route 2
Reactant of Route 2
Eugenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.